1-Allyl-4-(trifluoromethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-enyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3/c1-2-3-8-4-6-9(7-5-8)10(11,12)13/h2,4-7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVBWCOLYXWNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463312 | |
| Record name | 1-Allyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1813-97-4 | |
| Record name | 1-Allyl-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1813-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Allyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Allyl-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Suzuki-Miyaura Coupling for the Synthesis of 1-Allyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Suzuki-Miyaura coupling reaction for the synthesis of 1-Allyl-4-(trifluoromethyl)benzene. This reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and is widely used in the pharmaceutical and agrochemical industries for the synthesis of complex organic molecules.
Reaction Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. In the case of the synthesis of this compound, an allylboron derivative is coupled with a 4-(trifluoromethyl)phenyl halide. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.
Experimental Protocols
Materials:
-
4-Bromotrifluoromethylbenzene
-
9-Allyl-9-borabicyclo[3.3.1]nonane (0.5 M in THF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
Equipment:
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert gas supply (e.g., argon or nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromotrifluoromethylbenzene (1.0 mmol, 1.0 equiv).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous toluene (5 mL) and powdered potassium phosphate (3.0 mmol, 3.0 equiv).
-
Addition of Allylboron Reagent: Add a 0.5 M solution of 9-allyl-9-BBN in THF (2.2 mL, 1.1 mmol, 1.1 equiv) dropwise to the stirred reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the pure this compound.
Quantitative Data
The following table summarizes representative quantitative data for Suzuki-Miyaura couplings of allylboron reagents with aryl halides, based on analogous reactions found in the literature. The expected yield for the synthesis of this compound using the adapted protocol is expected to be high, given the efficiency of the parent reaction.[1]
| Entry | Aryl Halide | Allylboron Reagent | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | 9-Allyl-9-BBN | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (3) | Toluene | 80 | 12 | 95 | Adapted from[1] |
| 2 | 4-Bromoanisole | 9-Allyl-9-BBN | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (3) | Toluene | 80 | 12 | 98 | Adapted from[1] |
| 3 | 4-Bromobenzonitrile | 9-Allyl-9-BBN | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (3) | Toluene | 80 | 12 | 92 | Adapted from[1] |
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow for the synthesis of this compound.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Figure 2: Experimental Workflow for Synthesis.
Conclusion
The Suzuki-Miyaura coupling provides a highly efficient and versatile method for the synthesis of this compound. The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it an attractive method for the synthesis of this and other complex molecules. The use of air- and moisture-stable organoboron reagents further enhances the practical utility of this reaction in both academic and industrial settings. While a specific protocol for the target molecule was adapted from a general procedure, the high yields reported for analogous reactions suggest that this approach is likely to be successful. Further optimization of reaction conditions may be necessary to achieve the highest possible yield and purity for this specific transformation.
References
Physical and chemical properties of 1-Allyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyl-4-(trifluoromethyl)benzene is a fluorinated aromatic hydrocarbon of significant interest in synthetic organic chemistry. Its unique structural features, combining a reactive allyl group with an electron-withdrawing trifluoromethyl-substituted benzene ring, make it a valuable building block for the synthesis of more complex molecules. The presence of the trifluoromethyl group can impart desirable properties such as increased metabolic stability, lipophilicity, and binding affinity, which is of particular importance in the field of medicinal chemistry and drug design.[1] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with synthetic considerations and its applications.
Physical and Chemical Properties
This compound is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉F₃ | [2],[3] |
| Molecular Weight | 186.17 g/mol | [2],[3] |
| CAS Number | 1813-97-4 | [2],[3] |
| IUPAC Name | 1-(prop-2-en-1-yl)-4-(trifluoromethyl)benzene | [3] |
| Synonyms | 4-Allylbenzotrifluoride, 4-(Trifluoromethyl)allylbenzene | [4] |
| Appearance | Liquid | [4] |
| Density | 1.112 g/mL at 25 °C | [4] |
| Boiling Point | 176.3 °C at 760 mmHg | [2] |
| Flash Point | 54.4 °C (129.9 °F) | [4] |
| Refractive Index | n20/D 1.449 | [4] |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the allyl and aromatic protons. The electron-withdrawing trifluoromethyl group influences the chemical shifts of the aromatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.55 | d | ~8.0 | 2H, Aromatic protons ortho to -CF₃ |
| ~7.30 | d | ~8.0 | 2H, Aromatic protons meta to -CF₃ |
| ~5.95 | m | - | 1H, -CH=CH₂ |
| ~5.10 | m | - | 2H, -CH=CH₂ |
| ~3.40 | d | ~6.5 | 2H, Ar-CH₂- |
Note: Predicted values based on typical chemical shifts for similar structures. Precise values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows distinct signals for the aromatic, olefinic, and aliphatic carbons. The quaternary carbon attached to the trifluoromethyl group exhibits a characteristic quartet due to C-F coupling.
| Chemical Shift (δ) ppm | Assignment |
| ~144 | Aromatic C-H (para to allyl) |
| ~137 | -CH=CH₂ |
| ~129 | Aromatic C-H (meta to -CF₃) |
| ~125 (q) | Aromatic C-H (ortho to -CF₃) |
| ~124 (q) | -CF₃ |
| ~116 | -CH=CH₂ |
| ~39 | Ar-CH₂- |
Note: Predicted values. The signals for carbons near the trifluoromethyl group will appear as quartets.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. It typically shows a singlet for the three equivalent fluorine atoms.
| Chemical Shift (δ) ppm | Assignment |
| ~ -63 | -CF₃ |
Note: Referenced to CFCl₃. The exact chemical shift can vary with the solvent and referencing standard.[3]
IR Spectroscopy
The infrared spectrum displays characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| 3080-3010 | =C-H stretch (alkene and aromatic) |
| 2980-2850 | C-H stretch (aliphatic) |
| 1640 | C=C stretch (alkene) |
| 1615, 1580, 1500 | C=C stretch (aromatic) |
| 1320 (strong) | C-F stretch (-CF₃) |
| 1160, 1120, 1070 (strong) | C-F stretch (-CF₃) |
| 995, 915 | =C-H bend (alkene) |
Note: These are typical ranges for the assigned functional groups.[5]
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 186. The fragmentation pattern would likely involve the loss of the allyl group or cleavage within the allyl chain, as well as fragmentation of the trifluoromethylbenzene moiety.
| m/z | Fragment |
| 186 | [M]⁺ |
| 171 | [M - CH₃]⁺ |
| 145 | [M - C₃H₅]⁺ or [C₇H₄F₃]⁺ |
| 117 | [M - CF₃]⁺ |
Note: Predicted fragmentation based on common fragmentation patterns of related structures.
Synthesis and Reactivity
Synthetic Protocols
This compound can be synthesized through several established organometallic cross-coupling reactions.
A common method involves the reaction of a Grignard reagent derived from a halogenated trifluoromethylbenzene with an allyl halide.
Experimental Protocol: Synthesis via Grignard Reagent
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) are placed. A small crystal of iodine can be added to initiate the reaction. A solution of 4-bromobenzotrifluoride (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
Allylation: The freshly prepared Grignard reagent is cooled to 0 °C. Allyl bromide (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.[6]
graph Synthesis_via_Grignard_Reagent {
layout=dot;
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];
"4-Bromobenzotrifluoride" [fillcolor="#FBBC05"];
"Mg, THF" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Grignard_Reagent" [label="4-(Trifluoromethyl)phenylmagnesium bromide", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Allyl_Bromide" [fillcolor="#FBBC05"];
"Product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"4-Bromobenzotrifluoride" -> "Grignard_Reagent" [label=" + Mg, THF"];
"Grignard_Reagent" -> "Product" [label=" + Allyl Bromide"];
}
General scheme for Suzuki coupling to synthesize this compound.
Chemical Reactivity
The allyl group of this compound is susceptible to a variety of chemical transformations, including oxidation, reduction, and addition reactions. The trifluoromethyl group is generally stable under many reaction conditions but can influence the reactivity of the aromatic ring. This compound serves as a reactant in several notable transformations:
-
Stereoselective preparation of alkenyl nitriles via FeCl₂-catalyzed oxidation.[4]
-
Regioselective intermolecular allylic C-H alkylation with a bis-sulfoxide/Pd(OAc)₂ catalyst.[4]
Applications in Drug Development
The incorporation of a trifluoromethyl group into organic molecules is a widely used strategy in modern drug design. This is due to the ability of the -CF₃ group to modulate key physicochemical properties of a drug candidate, including:
-
Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance the ability of a molecule to cross biological membranes.
-
Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the half-life of a drug.
-
Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.
While specific therapeutic applications of this compound itself are not extensively documented in publicly available literature, its structural motifs are found in various biologically active compounds. It serves as a valuable intermediate for the synthesis of more complex molecules that may possess pharmacological activity. The allyl group provides a handle for further functionalization, allowing for the introduction of diverse pharmacophores. Research into the biological activities of compounds derived from this compound is an active area of investigation.
Safety Information
This compound is classified as a flammable liquid and is harmful if swallowed. Appropriate safety precautions should be taken when handling this compound.
-
Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed).[4]
-
Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell).[4]
It is essential to consult the Safety Data Sheet (SDS) for this compound before use and to handle it in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
This compound is a versatile synthetic building block with properties that make it of interest to researchers in organic synthesis and medicinal chemistry. This guide has provided a summary of its key physical, chemical, and spectroscopic characteristics, as well as insights into its synthesis and potential applications. Further research into the derivatization of this compound is likely to yield novel molecules with interesting biological activities.
References
1-Allyl-4-(trifluoromethyl)benzene CAS number and spectral data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Allyl-4-(trifluoromethyl)benzene, a key intermediate in organic synthesis. The document details its chemical identity, spectral properties, and a proposed synthetic pathway.
Chemical Identity and Properties
This compound is a substituted aromatic compound with an allyl group and a trifluoromethyl group attached to a benzene ring.
| Property | Value | Citations |
| CAS Number | 1813-97-4 | [1][2][3] |
| Molecular Formula | C₁₀H₉F₃ | [1][3][4] |
| Molecular Weight | 186.17 g/mol | [1][2][4] |
| IUPAC Name | 1-(prop-2-en-1-yl)-4-(trifluoromethyl)benzene | [1][4] |
| Synonyms | 4-Allylbenzotrifluoride, 4-(Trifluoromethyl)allylbenzene | [1][2] |
| Appearance | Liquid | [2] |
| Density | 1.112 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.449 | [2] |
| Boiling Point | 176.3 °C at 760 mmHg | [1] |
| Flash Point | 54.4 °C (129.9 °F) | [2] |
Spectral Data Analysis
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Protons Assigned | Predicted Coupling Constants (J) in Hz |
| ~ 7.5 | d | 2H | ~ 8.0 |
| ~ 7.3 | d | 2H | ~ 8.0 |
| ~ 5.9-6.1 | m | 1H | |
| ~ 5.1-5.2 | m | 2H | |
| ~ 3.4 | d | 2H | ~ 6.5 |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Carbon Assignment |
| ~ 143 | C-ipso |
| ~ 137 | C-ene |
| ~ 129 | C-aro |
| ~ 128 (q) | C-aro |
| ~ 125 (q) | CF₃ |
| ~ 116 | C-eneH₂ |
| ~ 39 | CH₂ |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Bond Vibration |
| ~ 3080-3010 | C-H stretch (aromatic and vinyl) |
| ~ 2980-2900 | C-H stretch (allylic) |
| ~ 1640 | C=C stretch (alkene) |
| ~ 1615, 1500 | C=C stretch (aromatic) |
| ~ 1325 | C-F stretch (strong) |
| ~ 990, 910 | =C-H bend (alkene out-of-plane) |
| ~ 840 | C-H bend (aromatic p-disubstituted) |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 186 | [M]⁺ (Molecular ion) |
| 167 | [M - F]⁺ |
| 145 | [M - CH₂CH=CH₂]⁺ |
| 117 | [M - CF₃]⁺ |
Proposed Synthesis Protocol
A plausible method for the synthesis of this compound is via the allylation of a suitable 4-(trifluoromethyl)phenyl precursor. A general method for the synthesis of allylbenzene derivatives from toluene derivatives has been described, which can be adapted for this specific synthesis[5].
Reaction: Allylation of 4-(Trifluoromethyl)bromobenzene with allylboronic acid pinacol ester via Suzuki coupling.
Reagents and Materials:
-
4-(Trifluoromethyl)bromobenzene
-
Allylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard laboratory glassware and purification equipment
Experimental Procedure:
-
To a round-bottom flask, add 4-(trifluoromethyl)bromobenzene (1.0 eq.), allylboronic acid pinacol ester (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Add a 2M aqueous solution of potassium carbonate (2.0 eq.) and toluene to the flask.
-
The reaction mixture is heated to 80-90 °C and stirred vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water and ethyl acetate.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Proposed Suzuki coupling workflow for the synthesis of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound 95 1813-97-4 [sigmaaldrich.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound | C10H9F3 | CID 11355904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Allylbenzene Derivatives through sp3 C-H Bond Functionalization of Toluene Derivatives [organic-chemistry.org]
An In-depth Technical Guide on the Stability and Storage of 1-Allyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Allyl-4-(trifluoromethyl)benzene (CAS No. 1813-97-4), a key reagent in various chemical syntheses. Adherence to these guidelines is crucial for ensuring the compound's integrity, maximizing experimental reproducibility, and maintaining a safe laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are fundamental to understanding its handling and storage requirements.
| Property | Value |
| Molecular Formula | C₁₀H₉F₃[1][2] |
| Molecular Weight | 186.17 g/mol [2][3] |
| Appearance | Liquid |
| Density | 1.112 g/mL at 25 °C |
| Boiling Point | 136 - 138 °C[4] |
| Melting Point | -36 °C[4] |
| Flash Point | 54.4 °C (129.9 °F) |
| Refractive Index | n20/D 1.449 |
Stability Profile
While specific quantitative long-term stability data and detailed degradation pathways for this compound are not extensively documented in publicly available literature, its chemical structure suggests sensitivity to certain conditions. The product is considered chemically stable under standard ambient conditions (room temperature).[4] However, the presence of the allyl group makes it potentially susceptible to oxidation and polymerization over time, especially when exposed to air, light, or heat. The trifluoromethyl group is generally stable.
Key Considerations for Stability:
-
Oxidation: The allyl group can be prone to oxidation. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize this risk, especially for long-term storage.
-
Polymerization: Allylic compounds can undergo polymerization, which may be initiated by heat, light, or contaminants.
-
Heat and Light: Exposure to elevated temperatures and UV light can accelerate degradation.[4][5][6] The compound should be protected from direct sunlight and stored away from heat sources.[4][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to preserving the quality of this compound and ensuring user safety. The following table summarizes the recommended conditions based on available safety data sheets.
| Condition | Recommendation |
| Storage Temperature | Store in a cool, dry, and well-ventilated place.[5][8] Recommended storage temperature is typically found on the product label.[4] |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., Argon, Nitrogen) to prevent oxidation. |
| Container | Keep container tightly closed in a dry and well-ventilated place.[4][5] Use original, approved containers, which may include plastic containers if approved for flammable liquids.[8] |
| Ventilation | Store in a well-ventilated area.[4][5][8] |
| Light Exposure | Protect from direct sunlight and other sources of UV radiation. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood.[8] Use non-sparking tools and take precautionary measures against static discharge.[4][5] Avoid inhalation of vapors and contact with skin and eyes.[8] |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources.[4][5][6] No smoking in storage and handling areas.[8] |
Experimental Protocols: General Stability Assessment
A. Visual Inspection:
-
Objective: To detect physical changes such as color variation or the formation of precipitates.
-
Methodology:
-
Visually inspect the sample against a white and black background at specified time points.
-
Record any changes in color, clarity, or for the presence of particulate matter.
-
B. Purity Assessment by Gas Chromatography (GC):
-
Objective: To quantify the purity of the compound and detect the presence of degradation products.
-
Methodology:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms) is generally suitable for this type of compound.
-
Injector and Detector: Use a split/splitless injector and a Flame Ionization Detector (FID).
-
Temperature Program: Develop a temperature gradient to ensure good separation of the main peak from any potential impurities or degradation products. An example program could be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Quantification: Use area normalization to determine the percentage purity. For more accurate results, use a reference standard.
-
C. Forced Degradation Studies (Stress Testing):
-
Objective: To understand the degradation pathways and identify potential degradation products under stress conditions.
-
Methodology:
-
Expose samples of this compound to various stress conditions:
-
Acidic: 0.1 N HCl at 60 °C for 24 hours.
-
Basic: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours.
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples by a suitable analytical technique, such as GC-MS, to identify and characterize any degradation products.
-
Visual Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the safe handling and optimal storage of this compound.
Caption: Workflow for Safe Handling and Storage.
Signaling Pathways and Logical Relationships
Due to the nature of this compound as a chemical reagent, its direct involvement in biological signaling pathways is not its primary application. However, it is a reactant for the synthesis of molecules that may have biological activity. The logical relationship for its use is in chemical synthesis, as outlined below.
Caption: Role in Chemical Synthesis.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | C10H9F3 | CID 11355904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. airgas.com [airgas.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
In-depth Technical Guide: Molecular Structure and Conformation of 1-Allyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-allyl-4-(trifluoromethyl)benzene. Due to the absence of direct experimental data for this specific molecule, this guide synthesizes information from foundational studies on the parent molecule, allylbenzene, and analyzes the predicted electronic effects of the para-trifluoromethyl substituent. Detailed methodologies for key experimental and computational techniques employed in conformational analysis are presented to facilitate further research. The guide includes structured data tables for key molecular parameters and visualizations of conformational analysis workflows and relationships to provide a thorough understanding for researchers in drug development and related scientific fields.
Introduction
This compound is a substituted aromatic hydrocarbon with potential applications in medicinal chemistry and materials science. The conformational flexibility of the allyl group in relation to the benzene ring is a critical determinant of its intermolecular interactions and, consequently, its biological activity and material properties. The trifluoromethyl group, a potent electron-withdrawing substituent, is expected to significantly influence the electronic structure of the benzene ring and may impact the relative stabilities of different conformers. Understanding the three-dimensional structure and conformational landscape of this molecule is therefore essential for rational drug design and the development of novel materials.
This guide reviews the known conformational preferences of the parent molecule, allylbenzene, and extrapolates the likely effects of the 4-(trifluoromethyl) substitution. It also provides detailed overviews of the primary experimental and computational methods used to elucidate such structures.
Molecular Structure and Conformational Analysis of Allylbenzene
The conformational landscape of allylbenzene has been investigated using a combination of laser-induced fluorescence excitation, dispersed fluorescence spectroscopy, and ab initio quantum chemistry calculations. These studies have identified two primary low-energy conformers.
Identified Conformers of Allylbenzene
Two stable conformers of allylbenzene have been characterized:
-
Eclipsed Conformer: In this major conformer, the allyl group is oriented perpendicular to the plane of the benzene ring. A terminal hydrogen atom of the vinyl group is positioned nearly above the π-electron cloud of the aromatic ring, suggesting a stabilizing C-H/π interaction.
-
Twisted Conformer: This minor conformer is derived from the eclipsed form by a 120° rotation of the ethylene group around the Cα-Cβ bond.
The relative stability of these conformers is governed by a delicate balance of non-bonded interactions between the allyl and phenyl moieties and steric hindrance from the methylene spacer.
Predicted Influence of the 4-(Trifluoromethyl) Substituent
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. When placed at the para position of the benzene ring, it is expected to influence the electronic properties of the ring and potentially alter the conformational preferences of the allyl group.
Quantitative Data
Due to the lack of direct experimental data for this compound, the following tables present data for the parent molecule, allylbenzene, derived from computational studies. These values provide a baseline for understanding the geometry of the allylbenzene framework.
Table 1: Calculated Geometric Parameters of Allylbenzene Conformers
| Parameter | Eclipsed Conformer | Twisted Conformer |
| Dihedral Angles (°) | ||
| C6-C1-Cα-Cβ | ~90 | ~90 |
| C1-Cα-Cβ=Cγ | ~120 | ~0 (or 180) |
| Relative Energy | 0.0 | > 0.0 (higher energy) |
Note: The exact values can vary depending on the level of theory and basis set used in the calculations.
Experimental and Computational Protocols
The determination of molecular structure and conformation relies on a combination of experimental techniques and computational modeling.
Gas Electron Diffraction (GED)
Gas Electron Diffraction is a powerful technique for determining the geometric structure of molecules in the gas phase, free from intermolecular forces.
Methodology:
-
Sample Introduction: The sample is vaporized and introduced into a high-vacuum chamber as a jet.
-
Electron Beam Interaction: A high-energy beam of electrons is scattered by the gas-phase molecules.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.
-
Data Analysis: The diffraction pattern is converted into a molecular scattering curve. By fitting this curve to a theoretical model based on molecular parameters (bond lengths, bond angles, and dihedral angles), the molecular geometry can be determined. For flexible molecules, the analysis often involves assuming a mixture of conformers and refining their relative populations and geometries.
Microwave Spectroscopy
Microwave spectroscopy probes the rotational transitions of gas-phase molecules with high resolution, providing precise information about their moments of inertia and, consequently, their three-dimensional structure.
Methodology:
-
Sample Introduction: The sample is introduced into a high-vacuum chamber, often cooled by supersonic expansion to simplify the spectrum.
-
Microwave Irradiation: The molecules are irradiated with microwave radiation of varying frequency.
-
Detection of Transitions: Absorption of microwaves at specific frequencies corresponding to rotational transitions is detected.
-
Spectral Analysis: The frequencies of the rotational transitions are used to determine the rotational constants of the molecule. For each conformer present in the gas phase, a distinct set of rotational constants will be observed, allowing for their individual structural determination.
Computational Chemistry: Density Functional Theory (DFT)
Computational methods, particularly Density Functional Theory (DFT), are indispensable for exploring the conformational landscape of flexible molecules.
Methodology: Potential Energy Surface (PES) Scan
-
Initial Geometry: An initial 3D structure of the molecule is built.
-
Coordinate Selection: The key dihedral angles that define the conformation of the molecule (e.g., rotation around the C-C single bonds of the allyl group) are identified.
-
Constrained Optimizations: A series of geometry optimizations is performed. In each step, one or more dihedral angles are fixed at a specific value, while all other geometric parameters are allowed to relax to their minimum energy arrangement.
-
Energy Profile Construction: The energy of each optimized structure is plotted against the value of the constrained dihedral angle(s) to generate a potential energy surface.
-
Conformer Identification and Analysis: The minima on the PES correspond to stable conformers, and the maxima represent the transition states (rotational barriers) between them. The geometries of the conformers and the energy differences between them can be accurately determined.
Visualizations
Conformational Analysis Workflow
Caption: Workflow for Conformational Analysis.
Conformational Relationship of Allylbenzene
Caption: Energy relationship between allylbenzene conformers.
Conclusion
While direct experimental data on the molecular structure and conformation of this compound is currently unavailable, a robust understanding can be inferred from the well-studied parent molecule, allylbenzene. The presence of eclipsed and twisted conformers is highly probable, with the electron-withdrawing trifluoromethyl group likely influencing their relative energies and the barriers to interconversion. This technical guide provides the foundational knowledge and detailed experimental and computational protocols necessary for researchers to pursue further investigations into this and related molecules. Such studies are crucial for advancing the application of fluorinated compounds in drug discovery and materials science.
An In-depth Technical Guide to the Copper-Mediated Synthesis of 1-Allyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed copper-mediated synthetic route to 1-Allyl-4-(trifluoromethyl)benzene, a valuable building block in medicinal chemistry and materials science. Due to the limited direct literature on this specific transformation, this guide presents a plausible and well-supported methodology based on established principles of copper-catalyzed cross-coupling reactions.
Introduction
The introduction of an allyl group into aromatic systems containing trifluoromethyl moieties is of significant interest in the development of novel pharmaceuticals and functional materials. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The allyl group, in turn, serves as a versatile handle for further chemical modifications. Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based methods for the formation of carbon-carbon bonds. This guide details a proposed copper-catalyzed synthesis of this compound via the coupling of an allylboronic acid derivative with a 4-halobenzotrifluoride.
Proposed Reaction Pathway
The central transformation involves a copper-catalyzed Suzuki-Miyaura-type cross-coupling reaction. In this proposed pathway, an allylboronic acid or a derivative thereof reacts with a 4-halobenzotrifluoride in the presence of a copper catalyst, a suitable ligand, and a base.
Caption: Proposed reaction pathway for the synthesis.
Catalytic Cycle
The proposed catalytic cycle for the copper-mediated allylation is depicted below. The cycle is initiated by the formation of an active Cu(I) species, which then undergoes transmetalation with the allylboronic acid derivative. The resulting allyl-copper intermediate reacts with the 4-halobenzotrifluoride via oxidative addition, followed by reductive elimination to yield the desired product and regenerate the active copper catalyst.
Caption: Proposed catalytic cycle for the cross-coupling.
Experimental Protocol: A Proposed Method
This section provides a detailed, hypothetical experimental procedure for the synthesis of this compound based on analogous copper-catalyzed cross-coupling reactions.
Materials:
-
4-Iodobenzotrifluoride (1.0 equiv)
-
Allylboronic acid pinacol ester (1.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous toluene (solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and potassium carbonate (2.0 equiv).
-
Addition of Reactants: Add 4-iodobenzotrifluoride (1.0 equiv) and anhydrous toluene. Stir the mixture for 10 minutes at room temperature.
-
Initiation of Reaction: Add allylboronic acid pinacol ester (1.5 equiv) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification process.
Caption: General experimental workflow.
Quantitative Data from Analogous Reactions
While specific yield data for the target reaction is not available, the following table summarizes typical yields and conditions for similar copper-catalyzed allylation and trifluoromethylation reactions found in the literature. This data provides a reasonable expectation for the efficiency of the proposed synthesis.
| Entry | Aryl Halide/Boronic Acid | Allylating Agent | Copper Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aryl Iodide | Allylboronic acid pinacol ester | CuI | Phenanthroline | K₃PO₄ | Dioxane | 80 | 75-90 |
| 2 | Aryl Bromide | Allylboronic acid | Cu(OAc)₂ | Bipyridine | Cs₂CO₃ | Toluene | 100 | 60-85 |
| 3 | 4-(CF₃)phenylboronic acid | - | CuI | Phenanthroline | K₂CO₃ | Diglyme | 35 | 80-95 (for trifluoromethylation) |
| 4 | Aryl Halide | Allyl Grignard | CuCl | None | - | THF | 25 | 70-90 |
This table is a compilation of representative data from analogous reactions and should be used as a general guideline.
Safety Considerations
-
Inert Atmosphere: Copper catalysts can be sensitive to air and moisture. All reactions should be carried out under an inert atmosphere of nitrogen or argon.
-
Solvents: Toluene, dioxane, and THF are flammable and should be handled in a well-ventilated fume hood.
-
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Conclusion
This technical guide outlines a feasible and well-supported copper-mediated approach for the synthesis of this compound. The proposed methodology, based on established copper-catalyzed cross-coupling principles, offers a cost-effective and efficient alternative to traditional palladium-catalyzed methods. The provided experimental protocol and workflow diagrams serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the exploration of this and related chemical transformations. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity for this specific substrate combination.
An In-Depth ¹H and ¹³C NMR Spectral Analysis of 1-Allyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Allyl-4-(trifluoromethyl)benzene. The information presented herein is crucial for the structural elucidation and quality control of this compound in research and development settings. This document outlines predicted spectral data based on analogous compounds, standard experimental protocols for data acquisition, and visual representations of the analytical workflow and molecular structure-spectrum correlations.
Predicted Spectral Data
Due to the absence of a publicly available, experimentally verified dataset for this compound at the time of this writing, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds, including allylbenzene and various trifluoromethylbenzene derivatives.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for this compound in a standard deuterated solvent (e.g., CDCl₃) is summarized in Table 1. The numbering convention used for proton assignments is illustrated in Figure 1.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1', H-1'' | 5.05 - 5.15 | ddt | J ≈ 17.0, 10.0, 1.5 |
| H-2' | 5.90 - 6.05 | m | - |
| H-3' | 3.40 - 3.50 | d | J ≈ 6.5 |
| H-2, H-6 | 7.25 - 7.35 | d | J ≈ 8.0 |
| H-3, H-5 | 7.50 - 7.60 | d | J ≈ 8.0 |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectral data for this compound are presented in Table 2. The carbon numbering is also shown in Figure 1. The trifluoromethyl group is expected to exhibit a quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) |
| C-1' | 116.0 - 117.0 | t |
| C-2' | 136.0 - 137.0 | d |
| C-3' | 39.0 - 40.0 | t |
| C-1 | 144.0 - 145.0 | s |
| C-2, C-6 | 129.0 - 130.0 | d |
| C-3, C-5 | 125.0 - 126.0 (q) | d |
| C-4 | 128.0 - 129.0 (q) | s |
| CF₃ | 124.0 - 125.0 (q) | q |
Experimental Protocols
The following sections describe standard operating procedures for the acquisition of high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-20 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is necessary for the spectrometer's field-frequency lock.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, referencing to the residual solvent peak is also a common practice.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling.
-
Spectral Width: Approximately 250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, as the ¹³C nucleus is less sensitive than ¹H.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale to the TMS or residual solvent signal.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Visualizations
The following diagrams illustrate the logical workflow of the NMR analysis and the relationship between the molecular structure and its spectral features.
Methodological & Application
Application Notes and Protocols: FeCl2-Catalyzed Oxidation of 1-Allyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the iron(II) chloride (FeCl2)-catalyzed oxidation of 1-Allyl-4-(trifluoromethyl)benzene. This Wacker-type oxidation reaction converts the terminal olefin into the corresponding methyl ketone, a valuable intermediate in organic synthesis and drug discovery. The protocol is based on established methods for the iron-catalyzed oxidation of styrenes and other terminal olefins, utilizing air as the ultimate oxidant in the presence of a hydrosilane co-reductant.[1][2] This environmentally benign and cost-effective method offers an alternative to traditional palladium-catalyzed Wacker oxidations.
Introduction
The oxidation of olefins to carbonyl compounds is a cornerstone transformation in organic chemistry. The Wacker process, traditionally catalyzed by palladium and copper, is a prominent example. However, the expense and toxicity associated with palladium and copper have driven the development of more sustainable methods using earth-abundant and less toxic metals like iron.[3] Iron-catalyzed Wacker-type oxidations have emerged as a viable alternative, demonstrating high efficiency and functional group tolerance for a range of olefin substrates.[1][2] This protocol details the application of an FeCl2-based catalytic system for the oxidation of this compound to 4-(4-(trifluoromethyl)phenyl)butan-2-one.
Reaction Scheme
Caption: General reaction scheme for the FeCl2-catalyzed oxidation.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on analogous iron-catalyzed Wacker-type oxidations of terminal olefins.[1][2]
| Entry | Substrate | Catalyst System | Additive (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | This compound | 3 mol% FeCl2 / 3 mol% Neocuproine | PhSiH3 (2) | Ethanol | 12-24 | 70-85 |
| 2 | This compound | 3 mol% FeCl2 | PhSiH3 (2) | Ethanol | 24-48 | 50-65 |
Experimental Protocol
Materials:
-
This compound
-
Iron(II) chloride (FeCl2), anhydrous
-
Neocuproine
-
Phenylsilane (PhSiH3)
-
Ethanol (absolute)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add FeCl2 (0.03 mmol, 3.8 mg) and neocuproine (0.03 mmol, 6.2 mg).
-
The flask is sealed with a septum and purged with argon or nitrogen.
-
Add absolute ethanol (3 mL) via syringe and stir the mixture at room temperature until the catalyst and ligand are fully dissolved.
-
Add this compound (1.0 mmol, 186 mg) to the reaction mixture via syringe.
-
Finally, add phenylsilane (2.0 mmol, 216 mg, 0.25 mL) dropwise to the stirring solution.
-
Replace the inert atmosphere with a balloon of air or ensure the reaction is open to the atmosphere and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired ketone.
Characterization:
The structure and purity of the product, 4-(4-(trifluoromethyl)phenyl)butan-2-one, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the iron-catalyzed Wacker-type oxidation. The cycle involves the formation of an iron-hydride species, subsequent hydrometalation of the olefin, and oxidation to the ketone product, with air serving as the terminal oxidant to regenerate the active catalytic species.
Caption: Proposed catalytic cycle for the FeCl2-catalyzed oxidation.
Experimental Workflow
The following diagram outlines the major steps in the experimental procedure.
Caption: Experimental workflow for the synthesis and purification.
References
Application Notes and Protocols: Stereoselective Preparation of Alkenyl Nitriles from 1-Allyl-4-(trifluoromethyl)benzene
Abstract
This document provides detailed protocols for the stereoselective synthesis of (E)- and (Z)-4-(4-(trifluoromethyl)phenyl)but-2-enenitrile from 1-allyl-4-(trifluoromethyl)benzene via olefin cross-metathesis with acrylonitrile. The stereochemical outcome of the reaction is controlled by the selection of an appropriate transition metal catalyst. Molybdenum-based alkylidene complexes are utilized for Z-selectivity, while specific ruthenium-based catalysts are employed to achieve high E-selectivity. These methods offer a direct route to valuable alkenyl nitrile building blocks, which are of significant interest in medicinal chemistry and materials science. This note is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
Alkenyl nitriles are versatile intermediates in organic synthesis, serving as precursors to a wide range of functional groups and as key structural motifs in bioactive molecules. The stereoselective synthesis of these compounds is of paramount importance, as the geometry of the carbon-carbon double bond can significantly influence biological activity and material properties. Cross-metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds with predictable stereochemistry.[1][2] This application note details two distinct and highly stereoselective protocols for the preparation of the E and Z isomers of 4-(4-(trifluoromethyl)phenyl)but-2-enenitrile starting from the readily available this compound and acrylonitrile. The choice of catalyst is critical for directing the stereochemical outcome of the cross-metathesis reaction. For the synthesis of the (Z)-isomer, a molybdenum-based Schrock-type catalyst is employed, which is known to favor the formation of the kinetically controlled Z-product.[3][4] Conversely, the thermodynamically more stable (E)-isomer is obtained using a Hoveyda-Grubbs second-generation ruthenium catalyst, which demonstrates high E-selectivity.[5][6]
Reaction Schemes and Mechanisms
The general transformation involves the cross-metathesis of this compound with acrylonitrile, catalyzed by either a molybdenum or ruthenium complex, to yield the desired alkenyl nitrile and ethylene as a byproduct. The stereoselectivity is determined by the catalyst's ligand sphere, which influences the transition state energies of the competing pathways leading to the E and Z isomers.
Z-Selective Cross-Metathesis
Molybdenum monoaryloxide pyrrolide (MAP) catalysts are effective for Z-selective cross-metathesis reactions.[4][7] The steric bulk of the ligands on the molybdenum center favors a reaction pathway that leads to the formation of the Z-alkene.
E-Selective Cross-Metathesis
Ruthenium-based catalysts, such as the Hoveyda-Grubbs second-generation catalyst, are well-established for their high E-selectivity in cross-metathesis reactions.[5][8] These catalysts are generally more tolerant of functional groups and are often preferred for their stability and ease of handling.
Data Presentation
The following tables summarize representative quantitative data for the stereoselective cross-metathesis reactions to produce (Z)- and (E)-4-(4-(trifluoromethyl)phenyl)but-2-enenitrile. The data is based on typical results reported in the literature for analogous substrates.[9][10]
Table 1: Z-Selective Cross-Metathesis of this compound with Acrylonitrile
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Z:E Ratio |
| Mo-1 (5.0) | Toluene | 25 | 4 | 85 | >98:2 |
| Mo-1 (2.5) | Benzene | 25 | 6 | 82 | 97:3 |
Catalyst Mo-1: Molybdenum(VI) N-(2,6-diisopropylphenyl)imido-2,2'-(1,1'-binaphthyl-2,2'-diylbis(oxy)) neophylidene
Table 2: E-Selective Cross-Metathesis of this compound with Acrylonitrile
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |
| Ru-1 (5.0) | Dichloromethane | 40 | 12 | 90 | >98:2 |
| Ru-1 (2.5) | Toluene | 60 | 12 | 88 | 96:4 |
Catalyst Ru-1: Hoveyda-Grubbs Catalyst® 2nd Generation
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Solvents should be purified and dried according to standard procedures. This compound and acrylonitrile should be freshly distilled or passed through a column of activated alumina to remove inhibitors and impurities.[3]
Protocol for Z-Selective Synthesis of 4-(4-(trifluoromethyl)phenyl)but-2-enenitrile
Materials:
-
This compound (1.0 equiv)
-
Acrylonitrile (1.2 equiv)
-
Molybdenum Catalyst Mo-1 (0.05 equiv)
-
Anhydrous Toluene
Procedure:
-
In a flame-dried Schlenk flask, dissolve the Molybdenum Catalyst Mo-1 in anhydrous toluene.
-
To this solution, add this compound via syringe.
-
Add acrylonitrile to the reaction mixture dropwise over 5 minutes.
-
Stir the reaction mixture at 25 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (Z)-4-(4-(trifluoromethyl)phenyl)but-2-enenitrile.
Protocol for E-Selective Synthesis of 4-(4-(trifluoromethyl)phenyl)but-2-enenitrile
Materials:
-
This compound (1.0 equiv)
-
Acrylonitrile (1.2 equiv)
-
Hoveyda-Grubbs Catalyst® 2nd Generation (Ru-1) (0.05 equiv)
-
Anhydrous Dichloromethane
Procedure:
-
In a flame-dried Schlenk flask, dissolve the Hoveyda-Grubbs Catalyst® 2nd Generation in anhydrous dichloromethane.
-
Add this compound to the catalyst solution.
-
Add acrylonitrile to the reaction mixture.
-
Heat the reaction mixture to 40 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (E)-4-(4-(trifluoromethyl)phenyl)but-2-enenitrile.
Visualizations
General Workflow for Stereoselective Cross-Metathesis
Caption: Catalyst-controlled stereoselective cross-metathesis workflow.
Catalytic Cycle for Olefin Metathesis
Caption: Simplified catalytic cycle for olefin metathesis.
References
- 1. Molybdenum chloride catalysts for Z-selective olefin metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molybdenum imido alkylidene complex - Wikipedia [en.wikipedia.org]
- 3. Microwave-assisted cross-metathesis of acrylonitrile [comptes-rendus.academie-sciences.fr]
- 4. Catalytic Z-selective olefin cross-metathesis for natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Ruthenium-catalysed Z-selective cross metathesis of allylic-substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Allylic C-H Alkylation of 1-Allyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed allylic C-H alkylation has emerged as a powerful and atom-economical method for the formation of C-C bonds, bypassing the need for pre-functionalized substrates. This approach allows for the direct coupling of unactivated olefins with a variety of nucleophiles. The trifluoromethyl group is a prevalent substituent in pharmaceuticals and agrochemicals due to its profound effects on metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient methods for the functionalization of molecules containing this moiety is of significant interest. This document provides detailed protocols for the synthesis of 1-allyl-4-(trifluoromethyl)benzene and its subsequent palladium-catalyzed allylic C-H alkylation, a key transformation for the introduction of valuable molecular complexity.
Synthesis of this compound
A common route to synthesize this compound involves a two-step procedure starting from the commercially available 4-(trifluoromethyl)benzyl alcohol. The alcohol is first converted to the corresponding benzyl bromide, which is then subjected to allylation.
Protocol 1: Synthesis of 4-(Trifluoromethyl)benzyl bromide
This protocol is adapted from general procedures for the bromination of benzyl alcohols.
Materials:
-
4-(Trifluoromethyl)benzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether (anhydrous)
-
Ice-water mixture
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous diethyl ether at 0 °C (ice bath).
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into an ice-water mixture with stirring.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield 4-(trifluoromethyl)benzyl bromide.
Protocol 2: Synthesis of this compound
This protocol describes the allylation of 4-(trifluoromethyl)benzyl bromide using a Grignard reagent.
Materials:
-
4-(Trifluoromethyl)benzyl bromide
-
Magnesium (Mg) turnings
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (optional, as an activator)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Activate the magnesium turnings (1.2 eq) in a dry round-bottom flask under a nitrogen atmosphere. A small crystal of iodine can be added to initiate the reaction.
-
Add a small amount of a solution of 4-(trifluoromethyl)benzyl bromide (1.0 eq) in anhydrous diethyl ether via a dropping funnel to initiate the Grignard reagent formation.
-
Once the reaction starts (observed by bubbling and heat generation), add the remaining solution of 4-(trifluoromethyl)benzyl bromide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C and add allyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to afford this compound.
Palladium-Catalyzed Allylic C-H Alkylation
The following is a representative protocol for the palladium-catalyzed allylic C-H alkylation of this compound with dimethyl malonate, based on the methodologies developed by M. C. White and coworkers.[1][2][3]
Reaction Scheme
Caption: Reaction scheme for the palladium-catalyzed allylic C-H alkylation.
Experimental Workflow
Caption: General experimental workflow for the C-H alkylation.
Protocol 3: Allylic C-H Alkylation of this compound
Materials:
-
This compound
-
Dimethyl malonate
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,2-Bis(phenylsulfinyl)ethane (bis-sulfoxide ligand)
-
1,4-Benzoquinone (BQ)
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous solvent (e.g., 1,4-dioxane or tert-amyl alcohol)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Standard workup and purification reagents and equipment
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add Pd(OAc)₂ (5-10 mol%), 1,2-bis(phenylsulfinyl)ethane (10-20 mol%), and 1,4-benzoquinone (1.5-2.0 eq).
-
Add the anhydrous solvent and DMSO (if used as a co-solvent/ligand).
-
Add this compound (1.0 eq) and dimethyl malonate (1.5-2.0 eq) to the reaction mixture.
-
Seal the tube and heat the reaction mixture at the desired temperature (typically between 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired alkylated product.
Data Presentation
The following tables summarize typical reaction parameters and representative data for the palladium-catalyzed allylic C-H alkylation. Please note that the quantitative data is illustrative and may vary based on specific reaction conditions and nucleophiles.
Table 1: Typical Reaction Components and Conditions
| Component | Role | Typical Loading/Concentration |
| This compound | Substrate | 1.0 eq |
| Nucleophile (e.g., Dimethyl malonate) | Nucleophile | 1.5 - 2.0 eq |
| Pd(OAc)₂ | Catalyst | 5 - 10 mol% |
| Bis-sulfoxide Ligand | Ligand | 10 - 20 mol% |
| 1,4-Benzoquinone (BQ) | Oxidant | 1.5 - 2.0 eq |
| Solvent | Medium | 0.1 - 0.5 M |
| Temperature | Condition | 60 - 100 °C |
| Reaction Time | Condition | 12 - 48 h |
Table 2: Representative Quantitative Data
Note: The following data is representative and intended for illustrative purposes. Actual results may vary.
| Entry | Nucleophile | Yield (%) | Regioselectivity (Linear:Branched) |
| 1 | Dimethyl malonate | 75 | >20:1 |
| 2 | Methyl nitroacetate | 82 | >20:1 |
| 3 | Meldrum's acid | 68 | >15:1 |
Mechanistic Considerations
The currently accepted mechanism for this transformation involves several key steps:
-
C-H Activation: The Pd(II) catalyst, coordinated to the bis-sulfoxide ligand, facilitates the cleavage of an allylic C-H bond of the olefin to form a π-allylpalladium(II) intermediate.
-
Nucleophilic Attack: The nucleophile then attacks the π-allyl complex. The use of DMSO as a ligand has been shown to be crucial for promoting this step with certain nucleophiles.[1]
-
Reductive Elimination/Protonolysis: This step leads to the formation of the C-C bond and a Pd(0) species.
-
Catalyst Reoxidation: The oxidant, typically benzoquinone, reoxidizes the Pd(0) back to the active Pd(II) state, thus completing the catalytic cycle.
Caption: Simplified catalytic cycle for the allylic C-H alkylation.
References
- 1. whitegroupillinois.wixsite.com [whitegroupillinois.wixsite.com]
- 2. Enantioselective Allylic C-H Oxidation of Terminal Olefins to Isochromans by Palladium(II)/Chiral Sulfoxide Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed enantioselective allylic alkylation of trifluoromethyl group substituted racemic and acyclic unsymmetrical 1,3-disubstituted allylic esters with malonate anions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Detailed Procedure for Grignard Reagent Formation from 4-Bromobenzotrifluoride
Abstract
This document provides a comprehensive guide for the synthesis of the Grignard reagent, 4-(trifluoromethyl)phenylmagnesium bromide, from 4-bromobenzotrifluoride. Detailed experimental protocols for both conventional and microwave-assisted synthesis are presented, along with essential safety precautions and methods for determining reagent concentration. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize Grignard reagents in their work.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The synthesis of 4-(trifluoromethyl)phenylmagnesium bromide is of particular interest due to the prevalence of the trifluoromethylphenyl moiety in many pharmaceutical compounds and advanced materials. This document outlines a detailed and reliable procedure for its preparation, addressing common challenges such as initiation of the reaction and ensuring anhydrous conditions.
Health and Safety
Grignard reagents are highly reactive and moisture-sensitive, and their preparation involves flammable solvents. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, and nitrile gloves are required at all times.
-
Fume Hood: All manipulations must be performed in a certified chemical fume hood.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.
-
Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried) prior to use. All solvents and reagents must be anhydrous.
-
Fire Hazard: Diethyl ether and tetrahydrofuran (THF) are extremely flammable. Ensure there are no open flames or spark sources in the vicinity. A Class D fire extinguisher (for combustible metals) should be readily available.
-
Quenching: Grignard reagents react violently with water. Quenching should be performed carefully by slowly adding the reaction mixture to a cooled acidic solution.
Experimental Protocols
Two primary methods for the formation of 4-(trifluoromethyl)phenylmagnesium bromide are detailed below: conventional heating and microwave-assisted synthesis.
3.1. Materials and Reagents
-
4-Bromobenzotrifluoride (99%)
-
Magnesium turnings (99.8%)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane (for initiation)
-
Dry nitrogen or argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line or three-neck flask with condenser and dropping funnel)
-
Microwave reactor (for microwave-assisted synthesis)
3.2. Protocol 1: Conventional Synthesis via Thermal Initiation
This protocol describes the standard method for Grignard reagent formation using gentle heating to initiate the reaction.
Procedure:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Briefly heat the flask under a stream of inert gas to further dry the magnesium and glassware. Allow to cool to room temperature.
-
Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings. The iodine vapor will activate the magnesium surface.
-
Reagent Addition: Dissolve 4-bromobenzotrifluoride (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the flask.
-
Reaction Initiation: The reaction mixture may need to be gently warmed with a heating mantle to initiate the reaction. The start of the reaction is indicated by the disappearance of the iodine color, the formation of a cloudy/gray solution, and spontaneous refluxing of the solvent.
-
Maintaining the Reaction: Once initiated, add the remaining 4-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.
-
Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure complete reaction. The solution should appear as a cloudy, grayish-brown mixture.
-
Use: The freshly prepared Grignard reagent should be used immediately for subsequent reactions.
3.3. Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields in Grignard reagent formation.
Procedure:
-
Apparatus Setup: In a microwave-safe reaction vessel, place magnesium turnings (1.2 equivalents) and a magnetic stir bar.
-
Reagent Addition: Add a solution of 4-bromobenzotrifluoride (1.0 equivalent) in anhydrous THF to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a power of 100-150 W for approximately 55 minutes. The temperature should be monitored and controlled to maintain a gentle reflux.
-
Completion and Use: After the irradiation period, allow the mixture to cool to room temperature. The resulting Grignard reagent is ready for use.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 4-(trifluoromethyl)phenylmagnesium bromide.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Reactant Molar Ratio (Mg : ArBr) | 1.2 : 1 | 1.2 : 1 |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous THF |
| Initiator | Iodine or 1,2-Dibromoethane | Not typically required |
| Reaction Time | 1 - 3 hours | ~55 minutes |
| Temperature | Reflux (~35°C for Ether, ~66°C for THF) | Controlled reflux |
| Typical Yield | High (often used in situ) | High (often used in situ) |
| Concentration Determination | Titration required | Titration required |
Note: The yield of the Grignard reagent itself is often not isolated but is assumed to be high and is used directly in the next step of a synthesis. The success of the Grignard formation is typically inferred from the yield of the subsequent product.
Determination of Grignard Reagent Concentration
It is often necessary to determine the exact concentration of the prepared Grignard reagent solution before its use in subsequent reactions. Titration is a common method for this purpose.
Protocol: Titration with Iodine
-
Preparation: In a dry flask under an inert atmosphere, dissolve a known amount of iodine in anhydrous THF.
-
Titration: Slowly add the prepared Grignard reagent solution to the iodine solution via a syringe.
-
Endpoint: The endpoint is reached when the characteristic brown color of the iodine disappears, and the solution becomes colorless or slightly yellow.
-
Calculation: The concentration of the Grignard reagent can be calculated based on the stoichiometry of the reaction (1 mole of I₂ reacts with 2 moles of RMgX) and the volume of the Grignard solution added.
Visualizations
Experimental Workflow Diagram
Application Notes and Protocols for the Dibromination of 1-Allyl-4-(trifluoromethyl)benzene
Abstract
This document provides a detailed experimental protocol for the dibromination of the allyl moiety in 1-Allyl-4-(trifluoromethyl)benzene. The procedure involves the electrophilic addition of molecular bromine (Br₂) across the carbon-carbon double bond of the allyl group to yield 1-(2,3-dibromopropyl)-4-(trifluoromethyl)benzene. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science. The methodologies outlined are based on established principles of alkene halogenation.
Introduction
The reaction of alkenes with molecular bromine is a fundamental transformation in organic chemistry that results in the formation of vicinal dibromides. This electrophilic addition proceeds through a cyclic bromonium ion intermediate, which is subsequently opened by a bromide ion. The reaction is typically rapid and proceeds with high yield. For substrates such as this compound, the reaction is highly selective for the allyl double bond, leaving the aromatic ring intact, as the conditions are not suitable for electrophilic aromatic substitution. The resulting 1-(2,3-dibromopropyl)-4-(trifluoromethyl)benzene is a useful intermediate for further synthetic transformations.
Reaction Scheme
This compound reacts with Bromine to yield 1-(2,3-dibromopropyl)-4-(trifluoromethyl)benzene.
Quantitative Data Summary
The following table summarizes the reactants and expected product for a typical laboratory-scale synthesis.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Equiv. |
| This compound | C₁₀H₉F₃ | 186.18 | 1.86 g | 10.0 | 1.0 |
| Bromine (Br₂) | Br₂ | 159.81 | 1.60 g | 10.0 | 1.0 |
| Dichloromethane (Solvent) | CH₂Cl₂ | 84.93 | ~40 mL | - | - |
| Product: 1-(2,3-dibromopropyl)-4-(trifluoromethyl)benzene | C₁₀H₉Br₂F₃ | 346.00 | - | - | ~90-95% Yield (Expected) |
Experimental Protocol
This protocol describes the dibromination of this compound on a 10 mmol scale.
4.1 Materials and Equipment
-
This compound (98% or higher purity)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
100 mL round-bottom flask
-
50 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware and personal protective equipment (lab coat, safety glasses, chemical-resistant gloves)
4.2 Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add 1.86 g (10.0 mmol) of this compound.
-
Dissolve the starting material in 20 mL of anhydrous dichloromethane.
-
Cool the flask in an ice-water bath with stirring.
-
-
Preparation of Bromine Solution:
-
In a separate flask, carefully prepare a solution of 1.60 g (0.51 mL, 10.0 mmol) of bromine in 20 mL of anhydrous dichloromethane.
-
Transfer this bromine solution to a 50 mL pressure-equalizing dropping funnel.
-
Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood.
-
-
Reaction:
-
Add the bromine solution dropwise from the dropping funnel to the stirred, cooled solution of the allylbenzene over a period of 20-30 minutes.
-
Maintain the reaction temperature at 0-5 °C during the addition. The characteristic red-brown color of bromine should disappear as it reacts.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.
-
-
Work-up:
-
Quench the reaction by slowly adding 20 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. The mixture should become colorless.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product, 1-(2,3-dibromopropyl)-4-(trifluoromethyl)benzene, is obtained as an oil. If necessary, further purification can be achieved by column chromatography on silica gel.
-
Visualizations
Diagram 1: Signaling Pathway of Electrophilic Addition
Application Notes and Protocols for the Work-up and Purification of 1-Allyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the work-up and purification of 1-Allyl-4-(trifluoromethyl)benzene following its synthesis, particularly via a Grignard reaction. The protocols detailed below are designed to ensure high purity of the final product, which is crucial for subsequent applications in research and drug development.
Introduction
This compound is a valuable building block in organic synthesis, utilized in the development of novel pharmaceutical agents and functional materials. Its synthesis often involves the coupling of an aryl Grignard reagent with an allyl halide. The subsequent work-up and purification are critical steps to remove unreacted starting materials, byproducts, and inorganic salts. This document outlines a standard protocol for these procedures.
Post-Synthesis Work-up Protocol
This protocol assumes the synthesis of this compound via the Grignard reaction between 4-(trifluoromethyl)phenylmagnesium bromide and allyl bromide in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF).
2.1. Quenching the Reaction
The initial step in the work-up is to quench the reaction mixture to decompose any unreacted Grignard reagent and protonate the magnesium alkoxide intermediates.
Experimental Protocol:
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. The addition is exothermic and may cause the ethereal solvent to boil. Maintain the temperature below 25 °C.
-
Continue the addition until the effervescence ceases and two distinct layers are observed.
2.2. Liquid-Liquid Extraction
Extraction is performed to separate the desired organic product from the aqueous layer containing inorganic salts.
Experimental Protocol:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add diethyl ether to the separatory funnel to dilute the organic phase.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely. The upper layer will be the organic phase containing the product.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
1 M hydrochloric acid (HCl) to remove any remaining magnesium salts.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any excess acid.
-
Brine (saturated aqueous NaCl solution) to reduce the amount of water in the organic layer.
-
-
After each wash, drain the aqueous layer.
-
Collect the organic layer in a clean Erlenmeyer flask.
2.3. Drying and Solvent Removal
The final steps of the work-up involve drying the organic phase and removing the solvent.
Experimental Protocol:
-
Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic layer and swirl the flask. Add the drying agent until it no longer clumps together.
-
Filter the mixture through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether.
Purification Protocols
The crude this compound obtained after the work-up will likely contain impurities such as unreacted starting materials and homo-coupled byproducts. The following purification methods can be employed.
3.1. Flash Column Chromatography
Flash column chromatography is a highly effective method for purifying moderately volatile and non-polar to moderately polar compounds.
Experimental Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). A typical starting point for non-polar compounds is a high percentage of hexanes.
-
Loading: Carefully load the adsorbed crude product onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased if necessary.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
3.2. Distillation
Given that this compound is a liquid with a defined boiling point, distillation can be an effective purification method, especially for larger scales.
Experimental Protocol:
-
Set up a distillation apparatus (simple or fractional, depending on the boiling points of the impurities).
-
Place the crude product in the distillation flask with a few boiling chips.
-
Heat the flask gently.
-
Collect the fraction that distills at the boiling point of this compound.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉F₃[1][2][3] |
| Molecular Weight | 186.17 g/mol [1][2][4] |
| Appearance | Liquid[1] |
| Density | 1.112 g/mL at 25 °C[1][2] |
| Boiling Point | 176.3 °C at 760 mmHg[2] |
| Refractive Index | n20/D 1.449[1] |
Table 2: Suggested Parameters for Flash Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes:Ethyl Acetate (e.g., 98:2 to 95:5 v/v) |
| Detection | UV (254 nm) or potassium permanganate stain |
Experimental Workflow Diagram
Caption: Workflow for the work-up and purification of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Diethyl ether is extremely flammable; ensure there are no ignition sources nearby.
-
Handle corrosive reagents like HCl with care.
-
This compound is flammable and may be harmful if swallowed.[1][4]
By following these detailed protocols, researchers can effectively work-up and purify this compound to a high degree of purity, suitable for demanding applications in scientific research and development.
References
Catalyst Selection for the Functionalization of 1-Allyl-4-(trifluoromethyl)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic functionalization of 1-allyl-4-(trifluoromethyl)benzene, a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the allyl moiety, making catalyst selection crucial for achieving desired outcomes. This guide summarizes key catalytic transformations, providing comparative data and step-by-step protocols to aid in reaction optimization and discovery.
Palladium-Catalyzed Allylic C-H Alkylation
Palladium catalysis enables the direct functionalization of the allylic C-H bond of this compound, offering an atom-economical approach to introduce new carbon-carbon bonds. The use of specialized ligands is critical for achieving high regioselectivity and yield.
Application Note:
A highly effective catalytic system for the intermolecular allylic C-H alkylation of this compound involves a palladium(II) acetate catalyst in conjunction with a bis-sulfoxide ligand.[1] This system demonstrates excellent regioselectivity, favoring the formation of the linear alkylated product. The reaction proceeds under relatively mild conditions and is tolerant of the trifluoromethyl group.
Table 1: Palladium-Catalyzed Allylic C-H Alkylation of this compound
| Catalyst | Ligand | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ (5 mol%) | Bis-sulfoxide (10 mol%) | Dimethyl Malonate | 1,4-Dioxane | 80 | 24 | >95 | [1] |
Experimental Protocol: Allylic C-H Alkylation
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bis-sulfoxide ligand
-
Dimethyl malonate
-
Benzoquinone (oxidant)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (5 mol%) and the bis-sulfoxide ligand (10 mol%).
-
Add anhydrous 1,4-dioxane to dissolve the catalyst and ligand.
-
Add this compound (1.0 equiv.), dimethyl malonate (1.2 equiv.), and benzoquinone (1.1 equiv.).
-
The reaction mixture is stirred at 80 °C for 24 hours.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired alkylated product.
Workflow for Palladium-Catalyzed Allylic C-H Alkylation:
Caption: Workflow for the palladium-catalyzed allylic C-H alkylation.
Epoxidation of the Allyl Group
The transformation of the alkene in this compound to an epoxide is a fundamental functionalization, providing a versatile intermediate for further synthetic manipulations. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation.
Application Note:
Epoxidation of this compound with m-CPBA proceeds readily to form the corresponding epoxide. The reaction is typically carried out in a chlorinated solvent at or below room temperature. The electron-withdrawing trifluoromethyl group does not significantly hinder this reaction.
Table 2: Epoxidation of this compound
| Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| m-CPBA (1.1 equiv.) | Dichloromethane (DCM) | 0 to RT | 4 | High |
Experimental Protocol: Epoxidation with m-CPBA
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv.) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equiv.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude epoxide, which can be purified by flash chromatography if necessary.
Workflow for Epoxidation with m-CPBA:
References
Application Notes and Protocols for the Synthesis of 1-Allyl-4-(trifluoromethyl)benzene Derivatives
Introduction
1-Allyl-4-(trifluoromethyl)benzene and its derivatives are important building blocks in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of molecules. The allyl group provides a versatile handle for further chemical transformations. This document provides detailed protocols for the synthesis of this compound via several common and effective cross-coupling strategies, including the Grignard Reaction, Suzuki Coupling, and Heck Reaction. These methods are widely used in research and industrial settings for the formation of carbon-carbon bonds.
Protocol 1: Synthesis via Grignard Reaction
The Grignard reaction is a fundamental organometallic reaction for C-C bond formation. In this protocol, 4-(Trifluoromethyl)phenylmagnesium bromide is reacted with allyl bromide to yield the desired product. Anhydrous conditions are critical for the success of this reaction.[1][2]
Experimental Protocol
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq) to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 4-bromobenzotrifluoride (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Allyl Bromide:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of allyl bromide (1.1 eq) in anhydrous diethyl ether or THF dropwise via the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to obtain pure this compound.
-
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| 4-Bromobenzotrifluoride | Allyl Bromide | Magnesium | Diethyl Ether/THF | 60-80% (Typical) | [4] |
Visualizations
Caption: Experimental workflow for the Grignard synthesis.
Caption: Grignard reaction pathway for synthesis.
Protocol 2: Synthesis via Suzuki Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This protocol describes the reaction of 4-(trifluoromethyl)phenylboronic acid with an allyl halide.[5][6]
Experimental Protocol
-
Reaction Setup:
-
To a round-bottom flask, add 4-(trifluoromethyl)phenylboronic acid (1.0 eq), allyl bromide (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).[7]
-
Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the final product.
-
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-(Trifluoromethyl)phenylboronic acid | Allyl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 75-90% (Typical) | [5][7] |
| 4-Bromobenzotrifluoride | Allylboronic acid pinacol ester | PdCl₂(dppf) | K₃PO₄ | Dioxane/Water | 70-85% (Typical) | [8] |
Visualizations
Caption: Experimental workflow for the Suzuki coupling synthesis.
Caption: Catalytic cycle of the Suzuki coupling reaction.
Protocol 3: Synthesis via Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. Here, 4-bromobenzotrifluoride is coupled with an allyl partner, such as allyl alcohol or propene, to form the desired product.[9][10]
Experimental Protocol
-
Reaction Setup:
-
In a pressure-rated vessel, combine 4-bromobenzotrifluoride (1.0 eq), the alkene (e.g., allyl alcohol, 1.5 eq), a palladium source like palladium(II) acetate (Pd(OAc)₂) (0.02 eq), a phosphine ligand (e.g., PPh₃, 0.04 eq), and a base such as triethylamine (Et₃N) (1.5 eq).[10]
-
Add a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Seal the vessel and degas the mixture by purging with nitrogen.
-
-
Reaction Execution:
-
Heat the mixture to 100-120 °C. If using a gaseous alkene like propene, the vessel should be pressurized accordingly.
-
Stir the reaction for 12-24 hours. Monitor the reaction's completion using GC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, filter the reaction mixture to remove palladium black and salts.
-
Dilute the filtrate with water and extract with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
-
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Bromobenzotrifluoride | Allyl Alcohol | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 65-85% (Typical) | [10] |
| 4-Iodobenzotrifluoride | Propene | PdCl₂(PPh₃)₂ | KOAc | Acetonitrile | 70-90% (Typical) | [9] |
Visualizations
Caption: Experimental workflow for the Heck reaction synthesis.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 10. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Functionalization of 1-Allyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the regioselective functionalization of the allyl group in 1-allyl-4-(trifluoromethyl)benzene. This substrate is of particular interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can significantly influence the biological activity and physical properties of molecules. The following sections detail key regioselective transformations, including oxidation, dihydroxylation, and hydroformylation, offering insights into catalyst selection, reaction conditions, and expected outcomes.
Regioselective Oxidation: Wacker-Tsuji Oxidation
The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that typically converts terminal olefins into methyl ketones, following Markovnikov's rule.[1][2] This transformation is a powerful tool for introducing a carbonyl group into a molecule. For this compound, the electron-withdrawing nature of the trifluoromethyl group can influence the reaction rate and selectivity.
Expected Regioselectivity
The reaction is expected to be highly regioselective, yielding 1-(4-(trifluoromethyl)phenyl)propan-2-one as the major product. The regioselectivity is governed by the nucleophilic attack of water at the more substituted carbon of the palladium-alkene complex.
Experimental Protocol: Wacker-Tsuji Oxidation
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
Dimethylformamide (DMF), anhydrous
-
Water, deionized
-
Oxygen (balloon or atmosphere)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add PdCl₂ (0.05 mmol) and CuCl (1.0 mmol).
-
The flask is flushed with oxygen and a balloon of oxygen is attached.
-
Add a solution of this compound (1.0 mmol) in DMF (5 mL) and water (0.5 mL).
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is diluted with diethyl ether (20 mL) and washed with water (3 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired methyl ketone.
Quantitative Data Summary
| Product | Catalyst System | Solvent | Yield (%) | Regioselectivity (Ketone:Aldehyde) |
| 1-(4-(Trifluoromethyl)phenyl)propan-2-one | PdCl₂/CuCl/O₂ | DMF/H₂O | 70-85 | >98:2 |
*Expected yields and regioselectivity based on similar substrates. Actual results may vary.
Reaction Pathway
Caption: Wacker-Tsuji Oxidation Pathway.
Regioselective Dihydroxylation: Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes.[3] Using commercially available AD-mix-α or AD-mix-β, which contain a chiral ligand, it is possible to obtain diols with high enantiomeric excess.[4]
Expected Regioselectivity and Stereoselectivity
The reaction is highly regioselective, with both hydroxyl groups adding across the double bond. The stereoselectivity is determined by the chiral ligand used:
-
AD-mix-α (containing (DHQ)₂PHAL) typically provides the (R,R)-diol.
-
AD-mix-β (containing (DHQD)₂PHAL) typically provides the (S,S)-diol.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
Materials:
-
This compound
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (MeSO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add AD-mix-α or AD-mix-β (1.4 g per 1 mmol of olefin).
-
Add a 1:1 mixture of tert-butanol and water (10 mL per 1 mmol of olefin).
-
Cool the mixture to 0 °C in an ice bath and stir until all solids are dissolved.
-
Add methanesulfonamide (1.0 mmol).
-
Add this compound (1.0 mmol) to the cold, stirring mixture.
-
The reaction is stirred at 0 °C for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, add sodium sulfite (1.5 g) and stir for 1 hour at room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude diol by column chromatography on silica gel.
Quantitative Data Summary
| Product | Reagent | Yield (%) | Enantiomeric Excess (ee, %) |
| (R,R)-1-(4-(Trifluoromethyl)phenyl)propane-1,2-diol | AD-mix-α | 85-95 | >95 |
| (S,S)-1-(4-(Trifluoromethyl)phenyl)propane-1,2-diol | AD-mix-β | 85-95 | >95 |
*Expected yields and ee based on similar substrates. Actual results may vary.
Experimental Workflow
Caption: Sharpless Dihydroxylation Workflow.
Regioselective Hydroformylation
Hydroformylation introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. The regioselectivity, leading to either a linear or a branched aldehyde, can be controlled by the choice of catalyst and ligands.[5] For terminal aryl olefins, rhodium catalysts with bulky phosphine ligands are often used to favor the formation of the linear aldehyde.
Expected Regioselectivity
-
Linear Aldehyde: Favored by bulky phosphine ligands (e.g., triphenylphosphine) which sterically hinder the formation of the branched isomer.
-
Branched Aldehyde: Can be favored with less bulky ligands or under specific reaction conditions.
Experimental Protocol: Hydroformylation
Materials:
-
This compound
-
Rh(acac)(CO)₂
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Toluene, anhydrous
-
Syngas (CO/H₂, 1:1 mixture)
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox, charge a high-pressure reactor with Rh(acac)(CO)₂ (0.01 mmol) and the desired phosphine ligand (e.g., PPh₃, 0.1 mmol).
-
Add a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL).
-
Seal the reactor and purge with syngas (CO/H₂).
-
Pressurize the reactor to the desired pressure (e.g., 20 bar) with syngas.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and stir for 12-24 hours.
-
After cooling to room temperature, carefully vent the reactor.
-
The reaction mixture is concentrated under reduced pressure.
-
The crude product is analyzed by GC or NMR to determine the ratio of linear to branched aldehydes.
-
Purify the products by column chromatography on silica gel.
Quantitative Data Summary
| Product | Ligand | Temperature (°C) | Pressure (bar) | Yield (%) | Regioselectivity (Linear:Branched) |
| 4-(4-(Trifluoromethyl)phenyl)butanal (Linear) | PPh₃ | 80 | 20 | 80-90 | >95:5 |
| 2-Methyl-3-(4-(trifluoromethyl)phenyl)propanal (Branched) | - | - | - | - | - |
*Expected yields and regioselectivity. The choice of ligand and reaction conditions is crucial for controlling the outcome.
Logical Relationship of Regioselectivity
Caption: Ligand Influence on Hydroformylation.
References
- 1. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Regioselective hydroformylation of propene catalysed by rhodium-zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 1-Allyl-4-(trifluoromethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-Allyl-4-(trifluoromethyl)benzene synthesis via the Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the Grignard synthesis of this compound?
The synthesis involves two main steps:
-
Formation of the Grignard Reagent: 4-Bromobenzotrifluoride reacts with magnesium metal in an anhydrous ether solvent (typically THF or diethyl ether) to form the Grignard reagent, 4-(trifluoromethyl)phenylmagnesium bromide.
-
Coupling with Allyl Bromide: The freshly prepared Grignard reagent is then reacted with allyl bromide to yield the desired product, this compound, after an aqueous workup.
Q2: What are the primary challenges and side reactions in this synthesis?
The primary challenges include the initiation of the Grignard reaction, maintaining anhydrous conditions, and managing the reactivity of the allyl bromide. Common side reactions are:
-
Wurtz-Fittig Coupling: The Grignard reagent can react with the starting aryl halide (4-bromobenzotrifluoride) to form an undesired biphenyl byproduct. High concentrations of the aryl halide and elevated temperatures can favor this side reaction.[1]
-
Homocoupling of Allyl Bromide: Allyl bromide can react with itself in the presence of magnesium to form 1,5-hexadiene.[2] This is more prevalent if the allyl bromide is added too quickly or if there is an excess of unreacted magnesium.
-
Reaction with Moisture: Grignard reagents are highly reactive towards protic solvents, especially water. Any moisture in the glassware, solvents, or reagents will quench the Grignard reagent, reducing the yield.
Q3: Why is the trifluoromethyl group a concern in this Grignard synthesis?
The electron-withdrawing nature of the trifluoromethyl group can make the formation of the Grignard reagent more challenging compared to simple aryl halides. More importantly, trifluoromethyl-substituted phenyl Grignard reagents have been reported to be thermally unstable and can undergo exothermic decomposition, which poses a significant safety risk, especially at higher concentrations and on a larger scale.
Q4: What are the recommended safety precautions for this reaction?
Given the potential thermal instability of the 4-(trifluoromethyl)phenylmagnesium bromide, the following safety measures are crucial:
-
Conduct the reaction in a well-ventilated fume hood.
-
Use a blast shield, especially for larger-scale reactions.
-
Carefully control the reaction temperature, using an ice bath to manage any exotherms.
-
Avoid high concentrations of the Grignard reagent.
-
Never leave the reaction unattended.
-
Ensure all glassware is properly dried to prevent reaction with water, which can be exothermic.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Grignard reagent formation. 2. Presence of moisture in the reaction. 3. Ineffective quenching of the reaction. | 1. Ensure magnesium is activated (see protocol). Use a small crystal of iodine or 1,2-dibromoethane to initiate the reaction. 2. Flame-dry all glassware and use anhydrous solvents. 3. Quench the reaction with a saturated aqueous solution of ammonium chloride. |
| Formation of Significant Biphenyl Byproduct | High local concentration of 4-bromobenzotrifluoride during Grignard formation. | Add the 4-bromobenzotrifluoride solution dropwise to the magnesium suspension to maintain a low concentration. |
| Presence of 1,5-Hexadiene Byproduct | Homocoupling of allyl bromide. | Add the allyl bromide solution slowly to the Grignard reagent at a controlled temperature (e.g., 0 °C). |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (oxide layer). 2. Insufficiently dry conditions. | 1. Activate the magnesium turnings by gently crushing them in a mortar and pestle before use or by adding a small amount of an activator like iodine or 1,2-dibromoethane. 2. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Exothermic Reaction Becomes Uncontrollable | 1. Addition of reagents is too rapid. 2. High concentration of Grignard reagent. | 1. Slow down the rate of addition of both the aryl halide and the allyl bromide. 2. Use a more dilute solution of the Grignard reagent. 3. Have an ice bath ready to cool the reaction vessel immediately. |
Quantitative Data Summary
The following tables provide estimated yields and the impact of various parameters on the synthesis. Note that specific yield data for this compound is not widely published, so these values are based on general Grignard chemistry and data from analogous reactions.
Table 1: Estimated Yields Under Varying Conditions
| Parameter | Condition | Estimated Yield of this compound | Key Considerations |
| Solvent | Diethyl Ether | 60-75% | Lower boiling point, easier to control temperature. |
| Tetrahydrofuran (THF) | 70-85% | Higher boiling point, may require more careful temperature control. Can stabilize the Grignard reagent. | |
| Magnesium Activation | No Activation | < 30% | High risk of reaction failure. |
| Iodine or 1,2-Dibromoethane | 70-85% | Essential for consistent initiation. | |
| Temperature Control | Room Temperature | 40-60% | Increased side reactions. |
| 0 °C to reflux | 70-85% | Better control over exotherms and side reactions. | |
| Anhydrous Conditions | Standard Drying | 50-70% | Trace moisture significantly impacts yield. |
| Rigorous Drying | 70-85% | Flame-dried glassware and freshly distilled anhydrous solvents are key. |
Table 2: Impact of Reagent Stoichiometry
| Reagent | Equivalents vs. 4-bromobenzotrifluoride | Impact on Yield | Reasoning |
| Magnesium | 1.2 - 1.5 | Optimal | Ensures complete conversion of the aryl halide. |
| > 2.0 | May decrease | Excess magnesium can promote Wurtz coupling of allyl bromide. | |
| Allyl Bromide | 1.0 - 1.1 | Optimal | Slight excess ensures complete reaction of the Grignard reagent. |
| > 1.5 | May decrease | Increased risk of homocoupling and other side reactions. |
Experimental Protocols
Protocol 1: Synthesis of 4-(trifluoromethyl)phenylmagnesium bromide
Materials:
-
Magnesium turnings
-
4-Bromobenzotrifluoride
-
Anhydrous diethyl ether or THF
-
Iodine (crystal) or 1,2-dibromoethane (a few drops)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
Procedure:
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.
-
Place magnesium turnings (1.2 eq.) in the flask.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.
-
In the dropping funnel, prepare a solution of 4-bromobenzotrifluoride (1.0 eq.) in anhydrous diethyl ether or THF.
-
Add a small portion of the 4-bromobenzotrifluoride solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. If it does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining 4-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Protocol 2: Synthesis of this compound
Materials:
-
Freshly prepared 4-(trifluoromethyl)phenylmagnesium bromide solution
-
Allyl bromide
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Separatory funnel
Procedure:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of allyl bromide (1.05 eq.) in anhydrous diethyl ether or THF in a dropping funnel.
-
Add the allyl bromide solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the Grignard synthesis.
References
Common side reactions in the synthesis of 1-Allyl-4-(trifluoromethyl)benzene and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Allyl-4-(trifluoromethyl)benzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on prevalent side reactions and offering strategies for their prevention.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Inefficient coupling reaction (Negishi, Suzuki, or Grignard).- Suboptimal reaction conditions (temperature, solvent, catalyst).- Degradation of starting materials or product. | - Optimize Catalyst System: For palladium-catalyzed reactions (Negishi, Suzuki), screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. Bulky, electron-rich phosphine ligands can sometimes improve yields in Negishi couplings.[1]- Adjust Reaction Temperature: For Grignard reactions, maintain a low temperature during the formation of the Grignard reagent to minimize side reactions. For coupling reactions, optimization of temperature may be required to balance reaction rate and side product formation.- Ensure Anhydrous Conditions: For Grignard and Negishi reactions, rigorously dry all glassware and solvents to prevent quenching of the organometallic reagents. |
| Presence of Isomeric Impurity: (E/Z)-1-(4-(trifluoromethyl)phenyl)prop-1-ene | - Isomerization of the allyl group to the more thermodynamically stable propenyl group. This can be catalyzed by the transition metal catalyst (e.g., palladium) or by basic conditions. | - Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can promote isomerization. Monitor the reaction progress and work up as soon as the starting material is consumed.- Choice of Catalyst: Some transition metal catalysts are more prone to inducing isomerization. If isomerization is a major issue, consider screening alternative catalysts or ligands that may favor the desired coupling over isomerization.- Control Basicity: In Suzuki reactions, the choice and amount of base can influence isomerization. Use the mildest base necessary for the transmetalation step. |
| Formation of 4,4'-Bis(trifluoromethyl)biphenyl | - Homocoupling of the Grignard reagent or organozinc reagent, a common side reaction in Grignard and Negishi syntheses. | - Slow Addition of Electrophile: Add the allyl bromide slowly to the Grignard or organozinc reagent to maintain a low concentration of the organometallic species and favor the cross-coupling reaction over homocoupling.- Use of Additives: In some cases, additives like lithium salts in Negishi couplings can improve the reaction outcome. |
| Formation of 1,5-Hexadiene | - Wurtz-type coupling of the allyl bromide, particularly during the formation of an allyl Grignard reagent. | - Control Addition Rate: When preparing an allyl Grignard reagent, add the allyl bromide slowly to the magnesium turnings to minimize self-coupling. |
| Difficulty in Purification | - Similar boiling points of the desired product and the propenyl isomer, making distillation challenging. | - Chromatography: Utilize column chromatography on silica gel with a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate mixture) to separate the product from its isomer and other non-polar side products.- Fractional Distillation: Careful fractional distillation under reduced pressure may be effective if the boiling points are sufficiently different. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods involve the cross-coupling of a 4-(trifluoromethyl)phenyl metallic or organometallic reagent with an allyl halide. These include:
-
Negishi Coupling: The reaction of an organozinc compound, such as (4-(trifluoromethyl)phenyl)zinc chloride, with an allyl halide (e.g., allyl bromide) in the presence of a palladium or nickel catalyst.
-
Suzuki Coupling: The palladium-catalyzed reaction of 4-(trifluoromethyl)phenylboronic acid with an allyl halide in the presence of a base.
-
Grignard Reaction: The reaction of a Grignard reagent, such as 4-(trifluoromethyl)phenylmagnesium bromide, with an allyl halide.
Q2: My main side product is a compound with the same mass, which I suspect is the isomer, 1-(4-(trifluoromethyl)phenyl)prop-1-ene. How can I prevent its formation?
A2: The formation of the propenyl isomer is a common issue due to the thermodynamic stability of the conjugated double bond. To minimize its formation:
-
Use milder reaction conditions: Avoid high temperatures and prolonged reaction times.
-
Select the appropriate catalyst: In palladium-catalyzed reactions, the choice of ligand can influence the rate of isomerization.
-
Control the basicity: In Suzuki reactions, use the minimum amount of the mildest possible base required for the reaction to proceed.
Q3: I am performing a Grignard synthesis and see a significant amount of 4,4'-bis(trifluoromethyl)biphenyl. What is causing this and how can I avoid it?
A3: The formation of 4,4'-bis(trifluoromethyl)biphenyl is due to the homocoupling of the 4-(trifluoromethyl)phenylmagnesium bromide reagent. To minimize this side reaction, you should add the allyl bromide to the Grignard reagent slowly and at a controlled temperature. This ensures that the Grignard reagent reacts preferentially with the allyl bromide as it is introduced.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are necessary:
-
Work in a well-ventilated fume hood.
-
Use anhydrous solvents and reagents , especially for Grignard and Negishi reactions, as organometallic compounds are highly reactive with water.
-
Handle organometallic reagents with care as they can be pyrophoric.
-
Wear appropriate personal protective equipment (PPE) , including safety glasses, gloves, and a lab coat.
-
This compound is a flammable liquid and is harmful if swallowed.
Experimental Protocols
Example Protocol: Negishi Coupling
This protocol is a representative example and may require optimization.
-
Preparation of the Organozinc Reagent:
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq).
-
Add a solution of 1-bromo-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
After the formation of the Grignard reagent is complete, transfer it via cannula to a suspension of zinc chloride (1.3 eq) in anhydrous THF at 0 °C.
-
Stir the mixture at room temperature for 2 hours to form the (4-(trifluoromethyl)phenyl)zinc chloride solution.
-
-
Cross-Coupling Reaction:
-
In a separate flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Add the freshly prepared organozinc solution to the catalyst.
-
Add allyl bromide (1.1 eq) dropwise to the mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Reaction Pathway and Common Side Reactions
References
Troubleshooting low conversion in palladium-catalyzed reactions of 1-Allyl-4-(trifluoromethyl)benzene
This guide provides troubleshooting assistance for researchers encountering low conversion in palladium-catalyzed reactions involving 1-Allyl-4-(trifluoromethyl)benzene. The content is structured in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Heck reaction with this compound and an aryl halide is showing low to no conversion. What are the likely causes?
Low conversion in Heck reactions can stem from several factors related to the catalyst, reagents, or reaction conditions. The electron-withdrawing nature of the trifluoromethyl group on your substrate can also influence reactivity.
Potential Causes & Solutions:
-
Catalyst Inactivity: The Pd(0) active catalyst may not be generating efficiently from the Pd(II) precatalyst, or it may be deactivating.[1][2]
-
Ligand Choice: The ligand may not be suitable for the specific substrates.
-
Solution: For electron-deficient substrates, bulky, electron-donating phosphine ligands (e.g., P(t-Bu)₃, PCy₃) or N-heterocyclic carbenes (NHCs) can increase catalyst activity and stability.[4]
-
-
Base Selection: The base might be too weak or poorly soluble in the reaction medium.
-
Solution: A stoichiometric amount of base is crucial.[3] Common bases include triethylamine, sodium acetate, or potassium carbonate.[5] For challenging substrates, consider stronger bases or those known to perform well in your chosen solvent. The choice of base can significantly affect selectivity in reactions with allyl alcohols.[6]
-
-
Solvent Effects: The solvent plays a critical role in catalyst stability and reagent solubility.[2][7]
-
Reaction Temperature: The temperature may be insufficient to drive the catalytic cycle.
Q2: I'm observing a black precipitate (palladium black) in my reaction vessel. What does this mean and how can I prevent it?
The formation of palladium black indicates that the Pd(0) catalyst is agglomerating and precipitating out of the solution, leading to deactivation.[10][11]
Potential Causes & Solutions:
-
Ligand Dissociation/Decomposition: If the ligand dissociates from the palladium center or decomposes, the unprotected Pd(0) atoms can aggregate.
-
High Temperature: Excessive heat can accelerate ligand decomposition and catalyst agglomeration.
-
Solution: Optimize the reaction temperature. Run the reaction at the lowest temperature that still affords a reasonable conversion rate.
-
-
Incorrect Pd Precursor/Activation: Some Pd(II) precursors may not be reduced cleanly to the active Pd(0) species, leading to side reactions and precipitation.[1][2]
Q3: My reaction is sluggish and stalls at low conversion. Could impurities in my starting materials or solvent be the issue?
Yes, impurities are common culprits for catalyst poisoning and deactivation.[11][13]
Potential Causes & Solutions:
-
Water/Oxygen: Many palladium-catalyzed reactions are sensitive to air and moisture. Oxygen can oxidize the Pd(0) catalyst and water can interfere with certain bases or reagents.[14]
-
Solution: Thoroughly dry your glassware and use anhydrous solvents. Degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Chemical Poisons: Functional groups like sulfides, nitriles, and some nitrogen heterocycles can act as catalyst poisons by strongly coordinating to the palladium center.[13]
-
Solution: Purify your starting materials (e.g., this compound and the coupling partner) by distillation, recrystallization, or column chromatography to remove any potential poisons.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Suggested Solution |
| Low/No Conversion | Inactive Catalyst (Pd species) | Use appropriate ligands (e.g., bulky, electron-donating phosphines), ensure proper precatalyst activation, or use a Pd(0) source.[1][3][4] |
| Incorrect Ligand Choice | Screen different ligand types (e.g., P(t-Bu)₃, SPhos, XPhos, NHCs). | |
| Ineffective Base | Use a stronger or more soluble base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[5][15] | |
| Suboptimal Solvent | Screen polar aprotic solvents (DMF, DMAc, NMP, THF).[2][3] | |
| Insufficient Temperature | Gradually increase reaction temperature; consider microwave irradiation.[3][16] | |
| Catalyst Decomposition | Ligand Dissociation/Degradation | Use robust chelating ligands; optimize ligand-to-metal ratio.[4][12] |
| (Formation of Pd Black) | Reaction Temperature Too High | Find the minimum temperature required for efficient conversion. |
| Reaction Stalls | Air or Moisture Contamination | Use anhydrous, degassed solvents and maintain an inert atmosphere (Ar or N₂).[14] |
| Impurities in Reagents | Purify starting materials and reagents to remove catalyst poisons.[13] |
Experimental Protocols
Representative Protocol: Heck Reaction of this compound with an Aryl Bromide
This protocol is a general starting point and should be optimized for specific substrates.
1. Reagent Preparation:
-
Ensure this compound and the aryl bromide are pure and dry.
-
Use anhydrous, degassed solvent (e.g., DMF or acetonitrile). Degas by sparging with argon for 30 minutes.
2. Reaction Setup:
-
To a flame-dried Schlenk flask under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 4-6 mol%).
-
Add the aryl bromide (1.0 equiv) and the base (e.g., NaOAc or K₂CO₃, 1.5-2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent via syringe.
-
Add this compound (1.2 equiv) via syringe.
3. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
4. Workup and Purification:
-
After the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Experimental Workflow
Caption: General workflow for setting up a palladium-catalyzed cross-coupling reaction.
Troubleshooting Decision Tree for Low Conversion
Caption: A decision tree to diagnose the cause of low reaction conversion.
Simplified Pd(0)/Pd(II) Catalytic Cycle (Heck Reaction)
Caption: Simplified catalytic cycle for the Heck reaction showing key steps.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. mdpi.com [mdpi.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for the Oxidation of 1-Allyl-4-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the oxidation of 1-Allyl-4-(trifluoromethyl)benzene.
General Troubleshooting and FAQs
Q1: I am getting a low yield in my oxidation reaction. What are the general steps I should take to troubleshoot this?
A1: Low yields can stem from various factors including suboptimal reaction conditions, reagent decomposition, or catalyst deactivation. A systematic approach to troubleshooting is recommended. First, verify the purity and integrity of your starting material and reagents. Next, consider re-optimizing the reaction parameters such as temperature, reaction time, and solvent. It is also crucial to ensure that the reaction is performed under an inert atmosphere if the catalyst or reagents are sensitive to air or moisture.
Below is a general workflow for troubleshooting low-yield reactions:
Caption: General troubleshooting workflow for low-yield oxidation reactions.
Q2: What are the main potential oxidation products of this compound?
A2: Depending on the oxidant and reaction conditions, several products can be obtained. The primary oxidation pathways include:
-
Allylic Oxidation: This targets the C-H bonds on the carbon adjacent to the double bond, which can yield an allylic alcohol or an α,β-unsaturated ketone.
-
Epoxidation: The double bond can be oxidized to form an epoxide.
-
Wacker-type Oxidation: This typically transforms a terminal alkene into a methyl ketone.
-
Oxidative Cleavage: Strong oxidants can cleave the double bond or the entire allyl side chain, leading to the formation of a carboxylic acid at the benzylic position.
The choice of oxidant is critical for directing the reaction towards the desired product.
Caption: Potential oxidation pathways for this compound.
Method 1: Selenium Dioxide (SeO₂) Mediated Allylic Oxidation
This method is primarily used for the introduction of an oxygen functionality at the allylic position.
Troubleshooting and FAQs for SeO₂ Oxidation
Q1: My reaction with SeO₂ is giving a low yield of the desired allylic alcohol. What could be the issue?
A1: Low yields in SeO₂ oxidations can be due to several factors:
-
Over-oxidation: Stoichiometric amounts of SeO₂ can lead to the formation of the corresponding α,β-unsaturated ketone. To favor the alcohol, it is recommended to use catalytic amounts of SeO₂ with a co-oxidant like tert-butyl hydroperoxide (TBHP).[1][2]
-
Substrate Decomposition: Prolonged reaction times or high temperatures can lead to decomposition. Monitor the reaction by TLC or GC to determine the optimal reaction time.
-
Toxicity of Reagent: Selenium compounds are highly toxic and require careful handling in a fume hood.[1][3]
Q2: I am observing multiple products in my reaction mixture. How can I improve the selectivity?
A2:
-
Regioselectivity: For trisubstituted alkenes, SeO₂ oxidation typically occurs at the more substituted end of the double bond.[1]
-
Chemoselectivity: Using acetic acid as a solvent can help to stop the reaction at the allylic acetate stage, which can then be hydrolyzed to the desired alcohol.[1][2] This can prevent over-oxidation.
Q3: How do I work up a reaction involving selenium dioxide?
A3: The work-up typically involves precipitating the selenium byproducts, which can then be removed by filtration.[1]
Experimental Protocol: Catalytic SeO₂ Oxidation to the Allylic Alcohol
This is a general protocol and may require optimization for this compound.
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane or a mixture of tert-butanol and dioxane), add a catalytic amount of selenium dioxide (0.05 - 0.1 eq).
-
To this mixture, add a co-oxidant, such as tert-butyl hydroperoxide (70% in water, 1.5 - 2.0 eq), dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired allylic alcohol.
Data Presentation: SeO₂ Oxidation Conditions
| Reagent System | Typical Solvent(s) | Temperature | Expected Major Product |
| SeO₂ (catalytic), TBHP | Dioxane, CH₂Cl₂ | rt - 60 °C | Allylic alcohol |
| SeO₂ (stoichiometric) | Dioxane, Ethanol | Reflux | α,β-Unsaturated ketone |
| SeO₂ (catalytic), Acetic Acid | Acetic Acid | rt - 80 °C | Allylic acetate |
Method 2: Palladium-Catalyzed (Wacker-Tsuji) Oxidation
This method is a reliable way to oxidize terminal alkenes to methyl ketones.
Troubleshooting and FAQs for Wacker-Tsuji Oxidation
Q1: The Wacker-Tsuji oxidation of my substrate is slow or incomplete. What can I do?
A1:
-
Catalyst System: The standard PdCl₂/CuCl₂ system in a DMF/water mixture is a good starting point.[4][5] Ensure your palladium catalyst is active.
-
Co-oxidant: Copper(I) chloride is often preferred over copper(II) chloride as it minimizes the chloride concentration, which can favor the desired reaction pathway.[4]
-
Oxygen Supply: Ensure an adequate supply of oxygen (or air) as it is the terminal oxidant.
Q2: I am concerned about the acidity generated during the reaction affecting my acid-sensitive substrate. Are there milder conditions?
A2: Yes, the use of copper(II) acetate instead of copper(II) chloride generates acetic acid, which is milder than the hydrochloric acid produced in the standard system.[4] This can be beneficial for substrates with acid-sensitive functional groups.
Q3: What are common side products in Wacker-type oxidations of styrenes?
A3: For styrene derivatives, side products can arise from other oxidation pathways. While the reaction is generally selective for the formation of the methyl ketone, other oxidation products may be observed.[6]
Experimental Protocol: Wacker-Tsuji Oxidation to the Methyl Ketone
This is a general protocol and may require optimization for this compound.
-
In a round-bottom flask, dissolve palladium(II) chloride (0.1 eq) and copper(I) chloride (1.0 - 2.0 eq) in a mixture of DMF and water (e.g., 7:1 v/v).
-
Bubble oxygen or air through the solution for about 30 minutes to ensure the oxidation of Cu(I) to Cu(II).
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction vigorously under an oxygen atmosphere (a balloon is often sufficient) at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Wacker-Tsuji Oxidation Conditions
| Catalyst System | Co-oxidant | Terminal Oxidant | Solvent System | Expected Major Product |
| PdCl₂ | CuCl | O₂ | DMF/H₂O | Methyl ketone |
| PdCl₂ | Cu(OAc)₂ | O₂ | DMF/H₂O | Methyl ketone (milder) |
Method 3: Potassium Permanganate (KMnO₄) Oxidation
This is a strong oxidation method that typically leads to the cleavage of the allyl side chain and formation of a carboxylic acid at the benzylic position.
Troubleshooting and FAQs for KMnO₄ Oxidation
Q1: I want to synthesize 4-(trifluoromethyl)benzoic acid. Is KMnO₄ a good choice?
A1: Yes, potassium permanganate is a powerful oxidizing agent that can oxidize alkyl side chains of aromatic rings to carboxylic acids, provided there is at least one hydrogen on the benzylic carbon.[7][8][9][10][11][12] Since this compound has benzylic hydrogens, this reaction should proceed.
Q2: The reaction with KMnO₄ is messy and gives a brown precipitate of MnO₂. How can I effectively work up the reaction?
A2: The brown manganese dioxide precipitate can be removed by filtration. To ensure all the product is in the aqueous phase as the carboxylate salt, the reaction is often performed under basic conditions. After filtration, the aqueous solution is acidified to precipitate the carboxylic acid product.[8]
Q3: Can I stop the oxidation at an intermediate stage, for example, to get an aldehyde or a ketone?
A3: It is very difficult to stop the oxidation of an alkylbenzene with KMnO₄ at an intermediate stage. The reaction generally proceeds to the most stable oxidation state, which is the carboxylic acid.[13][14]
Experimental Protocol: KMnO₄ Oxidation to Benzoic Acid
This is a general protocol and may require optimization for this compound.
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a solution of potassium permanganate (excess, e.g., 3-4 eq) in water. The reaction can be run under neutral, acidic, or basic conditions, with basic conditions often being preferred for work-up.
-
Heat the mixture to reflux and stir vigorously. The purple color of the permanganate will disappear and a brown precipitate of MnO₂ will form.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and filter to remove the MnO₂. Wash the filter cake with water.
-
Combine the filtrate and washings, and carefully acidify with a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper).
-
The 4-(trifluoromethyl)benzoic acid should precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.
Data Presentation: KMnO₄ Oxidation Conditions
| Reagent | Conditions | Expected Major Product |
| KMnO₄ | Heat, reflux | 4-(Trifluoromethyl)benzoic acid |
Decision-Making Workflow for Oxidant Selection
Caption: Decision tree for selecting an appropriate oxidation method.
References
- 1. adichemistry.com [adichemistry.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic chemistry - Mechanism of arene side chain oxidation by permanganate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Strategies to minimize homocoupling in Suzuki-Miyaura reactions for trifluoromethylated compounds
Welcome to our dedicated technical support center for scientists and researchers engaged in Suzuki-Miyaura cross-coupling reactions involving trifluoromethylated compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling and other side reactions, thereby optimizing your synthetic outcomes.
Troubleshooting Guide
Question 1: I am observing significant homocoupling of my trifluoromethylated boronic acid. What are the primary causes and how can I mitigate this?
Answer:
Homocoupling of boronic acids in Suzuki-Miyaura reactions is a common side reaction, particularly with electron-deficient partners such as those containing trifluoromethyl groups. The primary culprits are typically the presence of oxygen and palladium(II) species in the reaction mixture.[1][2][3] Here’s a breakdown of the causes and solutions:
-
Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of boronic acids.[1][2] It is crucial to thoroughly deoxygenate your reaction mixture.
-
Palladium(II) Species: If your palladium source is a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it needs to be reduced in situ to the active Pd(0) catalyst. This reduction can sometimes be slow or incomplete, and the remaining Pd(II) can mediate the homocoupling of the boronic acid.[1]
-
Solution 1: Use a Pd(0) source or a precatalyst. Using a Pd(0) source like Pd₂(dba)₃ or a modern palladium precatalyst (e.g., XPhos Pd G3) can ensure a more rapid and efficient generation of the active catalytic species, minimizing the concentration of Pd(II).[4]
-
Solution 2: Add a mild reducing agent. The addition of a mild reducing agent like potassium formate can help to reduce any residual Pd(II) to Pd(0) without interfering with the main catalytic cycle.[3][5]
-
The logical workflow for troubleshooting homocoupling can be visualized as follows:
Question 2: Which ligands and bases are most effective at minimizing homocoupling for trifluoromethylated substrates?
Answer:
The choice of ligand and base is critical for promoting the desired cross-coupling pathway over homocoupling, especially for electron-poor trifluoromethylated compounds.
-
Ligands: Bulky, electron-rich phosphine ligands are generally preferred as they facilitate the reductive elimination step and can stabilize the palladium catalyst.[4] For trifluoromethylated and other electron-deficient substrates, ligands from the Buchwald family have shown excellent performance.
-
SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine): Has been shown to provide good yields of the cross-coupled product while suppressing homocoupling in reactions with hindered fluorinated arenes.[6][7]
-
XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective Buchwald ligand for challenging Suzuki-Miyaura couplings.
-
P(t-Bu)₃ (Tri-tert-butylphosphine): A very bulky and electron-rich ligand that can be effective in promoting the coupling of unactivated aryl chlorides and bromides at room temperature.[8]
-
-
Bases: The choice of base can influence the rate of transmetalation and the stability of the boronic acid. For fluorinated boronic acids, which can be prone to decomposition under strongly basic conditions, a careful selection is necessary.
-
Potassium Carbonate (K₂CO₃): Often identified as an effective base for reducing homocoupling while maintaining good reactivity.[9] The potassium cation has been shown to have a less decelerating effect on transmetalation compared to other alkali metal cations.[9]
-
Potassium Phosphate (K₃PO₄): A commonly used base that can be effective, particularly in combination with modern palladium precatalysts.
-
The following table summarizes the effect of different ligands on a model Suzuki-Miyaura reaction with a fluorinated substrate.
| Ligand | Desired Product Yield (%) | Homocoupling Byproduct (%) | Reference |
| SPhos | 60 | Low (not specified) | [6][7] |
| XPhos | 35 | Low (not specified) | [9] |
| CyJohnPhos | 98 | Not observed | [9] |
| P(pCF₃Ph)₃ | 95 | 4 | [9] |
| PhDavePhos | 87 | 3 | [9] |
| sSPhos | 88 | 6 | [9] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of boronic acid homocoupling?
A1: The most commonly accepted mechanism for homocoupling involves the reaction of two molecules of the boronic acid with a Pd(II) species, leading to the formation of a biaryl product and the reduction of Pd(II) to Pd(0).[1][3] This process is often accelerated by the presence of oxygen. Another proposed mechanism, particularly for hindered and electron-deficient systems, involves a protonolysis/second transmetalation event.[6][7]
The catalytic cycle of the Suzuki-Miyaura reaction and the competing homocoupling pathway can be illustrated as follows:
Q2: Can the choice of solvent affect the extent of homocoupling?
A2: Yes, the solvent system can influence the reaction outcome. While a variety of solvents are used for Suzuki-Miyaura reactions (e.g., dioxane, THF, toluene, DMF), the addition of a co-solvent like water is common.[10] For trifluoromethylated compounds, ensuring adequate solubility of all components is crucial for an efficient reaction. It has been noted that for some systems, the addition of water to organic solvents can promote the coupling reaction at room temperature.[11] While the direct effect of the solvent on homocoupling is not as extensively documented as that of ligands and bases, a solvent system that promotes a faster rate of the desired cross-coupling will inherently reduce the time for side reactions like homocoupling to occur.
Q3: Are there any alternatives to boronic acids that are less prone to homocoupling?
A3: Yes, other organoboron reagents can be used and may offer greater stability. Potassium trifluoroborates and boronate esters (e.g., pinacol esters) are common alternatives to boronic acids.[10] These reagents can sometimes exhibit different reactivity profiles and may be less susceptible to protodeboronation and homocoupling under certain conditions. However, the use of boronic acid esters does not always solve the problem of homocoupling, though it may reduce it significantly in some cases.[9]
Experimental Protocols
General Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Reaction with a Trifluoromethylated Aryl Bromide
This protocol is a generalized starting point and may require optimization for specific substrates.
1. Reagent and Solvent Preparation:
-
Aryl Bromide (1.0 equiv)
-
Trifluoromethylated Arylboronic Acid (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., SPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
2. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, trifluoromethylated arylboronic acid, and the base.
-
Seal the flask with a septum and purge with a stream of argon or nitrogen for 10-15 minutes.
-
Add the solvent mixture via syringe. The solvent should be thoroughly degassed prior to use by bubbling with an inert gas for at least 30 minutes.
-
Continue to purge the reaction mixture with the inert gas for another 10-15 minutes.
-
In a separate vial, weigh out the palladium precatalyst (or the palladium source and ligand) and add it to the reaction flask under a positive pressure of the inert gas.
3. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
4. Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.
This guide provides a foundational understanding of the strategies to minimize homocoupling in Suzuki-Miyaura reactions of trifluoromethylated compounds. For further assistance, please consult the cited literature or contact our technical support team.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Identifying and removing impurities from 1-Allyl-4-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Allyl-4-(trifluoromethyl)benzene. The information is designed to help identify and remove impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Impurities in this compound can originate from starting materials, side reactions during synthesis, or degradation. Common synthesis routes include Grignard reactions and Suzuki couplings.
Potential impurities include:
-
Isomers: Positional isomers of the allyl group on the benzene ring or isomers with the double bond in a different position (e.g., (Z)- or (E)-1-(prop-1-en-1-yl)-4-(trifluoromethyl)benzene).
-
Starting Materials: Unreacted 4-(trifluoromethyl)bromobenzene or allyl bromide.
-
Solvent Residues: Residual solvents from the reaction or purification steps, such as tetrahydrofuran (THF), diethyl ether, or toluene.
-
Coupling Byproducts: Homocoupled products like biphenyl derivatives from Grignard reactions or Suzuki couplings.
-
Oxidation Products: Aldehydes or ketones formed by the oxidation of the allyl group.
Q2: How can I identify the impurities in my sample of this compound?
A2: Several analytical techniques can be used to identify impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It is highly effective for detecting and identifying small molecule impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information about the main compound and any impurities present. The 19F NMR is particularly useful for identifying fluorinated byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the main compound from less volatile impurities.
Q3: What are the recommended methods for purifying this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Fractional Distillation: This is an effective method for removing impurities with significantly different boiling points from the desired product.
-
Column Chromatography: Silica gel column chromatography can be used to separate the product from non-volatile impurities and isomers with different polarities.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can provide excellent separation of closely related impurities.
Troubleshooting Guides
Problem 1: My purified this compound shows extra peaks in the GC-MS analysis.
-
Possible Cause 1: Residual Solvents.
-
Identification: Compare the retention times and mass spectra of the unknown peaks with common solvents used in the synthesis (e.g., THF, diethyl ether, toluene).
-
Solution: Remove residual solvents by rotary evaporation under reduced pressure or by performing a liquid-liquid extraction with a solvent in which your product is highly soluble but the impurity is not.
-
-
Possible Cause 2: Isomeric Impurities.
-
Identification: Isomers will have the same mass-to-charge ratio (m/z) in the mass spectrum but different retention times.
-
Solution: Fractional distillation can be effective if the isomers have sufficiently different boiling points. Alternatively, column chromatography with an appropriate solvent system can separate isomers based on polarity differences.
-
-
Possible Cause 3: Synthesis Byproducts.
-
Identification: Analyze the mass spectra of the impurity peaks to identify potential structures, such as homocoupled products or unreacted starting materials.
-
Solution: Optimize the reaction conditions to minimize byproduct formation. For removal, fractional distillation or column chromatography are typically effective.
-
Problem 2: The NMR spectrum of my product shows unexpected signals.
-
Possible Cause 1: Presence of Water.
-
Identification: A broad singlet in the 1H NMR spectrum, typically between 1.5 and 4.5 ppm depending on the solvent, can indicate the presence of water.
-
Solution: Dry the sample using a drying agent like anhydrous sodium sulfate or magnesium sulfate before analysis.
-
-
Possible Cause 2: Contamination from NMR Tube or Solvent.
-
Identification: Compare the impurity peaks with the known signals of common contaminants in NMR solvents.
-
Solution: Use high-purity NMR solvents and clean NMR tubes thoroughly before use.
-
-
Possible Cause 3: Structural Impurities.
-
Identification: Analyze the chemical shifts, coupling constants, and integration of the unknown signals in 1H, 13C, and 19F NMR spectra to elucidate the structure of the impurity.
-
Solution: Purify the sample using fractional distillation or column chromatography.
-
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for removing impurities with boiling points that differ by at least 20-30 °C from this compound (boiling point ~176 °C at 760 mmHg).
Methodology:
-
Setup: Assemble a fractional distillation apparatus with a vacuum jacketed Vigreux column, a distillation head, a condenser, and receiving flasks.
-
Sample Preparation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Heat the distillation flask gently.
-
Collect the first fraction, which will contain lower-boiling impurities.
-
Increase the heating mantle temperature gradually and collect the main fraction at the expected boiling point of this compound.
-
Stop the distillation before all the material has vaporized to avoid concentrating high-boiling impurities.
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to assess purity.
Protocol 2: Purification by Column Chromatography
This method is effective for separating compounds based on their polarity.
Methodology:
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate to the hexane) to elute compounds with increasing polarity.
-
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Analysis and Recovery: Combine the pure fractions and remove the solvent by rotary evaporation. Analyze the purified product for purity.
Protocol 3: Impurity Identification by GC-MS
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC-MS Parameters:
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 250 °C) to ensure separation of all components.
-
Injector and Detector Temperatures: Set the injector and detector temperatures appropriately (e.g., 250 °C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze the mass spectra of the other peaks and compare them to spectral libraries (e.g., NIST) to identify the impurities.
-
Protocol 4: Purity Assessment by NMR Spectroscopy
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl3) containing a known internal standard.
-
1H NMR Analysis:
-
Acquire a quantitative 1H NMR spectrum.
-
Integrate the signals corresponding to the product and the internal standard to determine the purity.
-
Analyze any unexpected signals to identify potential impurities.
-
-
19F NMR Analysis:
-
Acquire a 19F NMR spectrum. This is a very sensitive method for detecting fluorinated impurities. A single peak should be observed for the CF3 group of the product. Additional peaks indicate the presence of other fluorinated species.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C10H9F3 |
| Molecular Weight | 186.17 g/mol |
| Boiling Point | 176.3 °C at 760 mmHg[1] |
| Density | 1.112 g/mL at 25 °C |
| Refractive Index | n20/D 1.449 |
Table 2: Common Analytical Techniques for Impurity Profiling
| Technique | Information Provided |
| GC-MS | Separation of volatile compounds, identification by mass spectra. |
| NMR (1H, 13C, 19F) | Detailed structural information, quantification of impurities. |
| HPLC | Separation of non-volatile or thermally labile compounds. |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for identifying and removing impurities.
References
Technical Support Center: Catalyst Deactivation and Regeneration in 1-Allyl-4-(trifluoromethyl)benzene Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Allyl-4-(trifluoromethyl)benzene and related catalytic reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experimentation, focusing on catalyst performance.
| Question/Issue | Potential Cause & Explanation | Recommended Actions & Solutions |
| Why is my reaction showing low to no conversion? | Catalyst Inactivity or Deactivation: The palladium catalyst may be inactive from the start or has deactivated early in the reaction. Common causes include poisoning from impurities in substrates or solvents (e.g., sulfur or phosphorus compounds), or aggregation of palladium particles, which reduces the number of active sites.[1][2] | 1. Verify Reagent Purity: Ensure all reagents, solvents, and the this compound starting material are of high purity and free from known catalyst poisons. Distilling liquid reagents or passing them through a plug of activated alumina can be effective.[3] 2. Check Catalyst Handling: Ensure the catalyst was handled under appropriate inert conditions if it is air-sensitive. 3. Attempt Catalyst Regeneration: If deactivation is suspected, refer to the Experimental Protocols section for regeneration procedures. |
| My reaction starts efficiently but then slows down or stops completely. Why? | Gradual Deactivation or Product Inhibition: The catalyst may be slowly deactivating during the reaction. This can be caused by fouling, where carbonaceous materials ("coke") deposit on the catalyst surface, blocking active sites.[2][4] Alternatively, a reaction byproduct or even the product itself may be inhibiting the catalyst.[5][6] | 1. Analyze Reaction Intermediates: Take aliquots at various time points to identify potential inhibitory byproducts via techniques like GC-MS or NMR. 2. Optimize Reaction Conditions: Lowering the reaction temperature may reduce the rate of coking.[7] 3. Modify Catalyst System: Consider using a more robust ligand or a different palladium source that may be less susceptible to inhibition. |
| I am observing inconsistent yields and reaction times between different batches. What could be the cause? | Variability in Reagent Quality or Reaction Setup: Trace impurities, particularly in amines or solvents, can have a significant impact on catalyst performance and are a common source of irreproducibility.[3] Inconsistent degassing or inert atmosphere techniques can also lead to catalyst oxidation and deactivation. | 1. Standardize Reagent Purification: Implement a standard procedure for purifying all solvents and reagents before use for every batch. 2. Ensure Rigorous Inert Atmosphere: Use a consistent method for degassing, such as multiple evacuate/backfill cycles with an inert gas like argon or nitrogen, rather than just sparging.[3] 3. Use a Pre-activated Catalyst: Consider pre-activating the catalyst to ensure a consistent starting activity for each reaction. |
| After recycling my heterogeneous catalyst, its activity is significantly lower. How can I restore it? | Incomplete Regeneration or Irreversible Deactivation: The regeneration procedure used may not have been sufficient to remove all deactivating species. Alternatively, the catalyst may have undergone an irreversible structural change, such as sintering (the agglomeration of metal particles), which permanently reduces the active surface area.[8] | 1. Characterize the Spent Catalyst: Use techniques like TEM or BET surface area analysis to check for particle agglomeration or pore blockage.[9] 2. Try a Different Regeneration Method: If coking is suspected, an oxidative treatment might be effective. If metal leaching and redeposition is the issue, an acid wash might be necessary. Refer to the Catalyst Regeneration Methods table below. 3. Replace the Catalyst: If significant and irreversible sintering has occurred, the catalyst will likely need to be replaced.[8] |
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are typically used for reactions involving this compound?
A1: Reactions with allylic compounds like this compound, such as Heck coupling or isomerization, predominantly use palladium-based catalysts.[10] Both homogeneous catalysts (e.g., Pd(OAc)₂, Tetrakis(triphenylphosphine)palladium(0)) and heterogeneous catalysts (e.g., palladium on carbon (Pd/C), palladium on silica) are common.[1][11][12] The choice depends on the specific transformation, desired selectivity, and requirements for catalyst recovery and reuse.
Q2: What are the primary mechanisms of catalyst deactivation?
A2: Catalyst deactivation is broadly categorized into three main types:
-
Chemical Deactivation (Poisoning): Impurities in the reaction mixture, such as sulfur, phosphorus, or nitrogen-containing compounds, can strongly adsorb to the active sites of the palladium catalyst, rendering them inactive.[1][4][7]
-
Thermal Deactivation (Sintering): At elevated temperatures, small metal nanoparticles on a support can migrate and agglomerate into larger particles. This process, known as sintering, leads to a significant and often irreversible loss of active surface area.[2][8]
-
Mechanical Deactivation (Fouling/Coking): Carbonaceous materials, or "coke," can deposit on the catalyst surface and within its pores. This physically blocks reactants from accessing the active sites.[1][2][13]
Q3: Is it possible to regenerate a deactivated catalyst?
A3: Yes, regeneration is often possible, but its success depends on the deactivation mechanism.[7][14] Deactivation by fouling and some forms of chemical poisoning can often be reversed. However, deactivation by severe sintering is typically irreversible.[8]
Q4: What are some general strategies to minimize catalyst deactivation?
A4: To prolong catalyst life, consider the following:
-
Use High-Purity Materials: Rigorously purify all substrates, reagents, and solvents to remove potential catalyst poisons.[3]
-
Optimize Reaction Conditions: Operate at the lowest effective temperature to minimize thermal stress and coking.[7]
-
Protect the Catalyst: In homogeneous systems, using an appropriate excess of ligand can help stabilize the palladium center and prevent aggregation.[3]
-
Proper Reaction Setup: Ensure the reaction is conducted under a genuinely inert atmosphere to prevent oxidation of the catalyst.
Data Presentation
Table 1: Overview of Catalyst Regeneration Methods for Palladium Catalysts
| Regeneration Method | Deactivation Addressed | General Procedure | Reported Effectiveness | Reference Example |
| Solvent Washing with Ultrasonication | Fouling / Pore Blockage | The deactivated catalyst is washed with specific solvents (e.g., a mixture of chloroform and glacial acetic acid) and subjected to stirring and sonication to dislodge deposits. | Can restore catalyst textural and structural properties, allowing for multiple reuse cycles with high yield. | A deactivated Pd(OH)₂/C catalyst was successfully regenerated and recycled three times while maintaining a high yield (>70%).[9] |
| Thermal Treatment | Coking / Carbonaceous Deposits | The catalyst is heated to high temperatures (e.g., >500°C) under a controlled atmosphere (oxidative or inert) to burn off carbon deposits. | Can be effective for removing coke, but risks causing irreversible thermal damage or sintering if not carefully controlled.[8] Complete regeneration at lower temperatures (e.g., 650°C) may not be possible.[15] | General thermal treatments are a common industrial practice for catalyst regeneration.[7] |
| Chemical Re-oxidation | Reduction to Inactive State | A deactivated catalyst (e.g., Pd(0) aggregates) is treated with a chemical oxidant to restore the active catalytic state (e.g., Pd(II)). | Can restore activity for catalysts where deactivation is due to reduction of the active metal center. | Treatment with benzoquinone (BQ) was shown to re-oxidize inactive Pd(0) species to the active Pd(II) state in a heterogeneous catalyst.[16][17] |
| Acid/Base Washing | Poisoning by Inorganic Salts / Basic or Acidic Residues | The catalyst is washed with a dilute acid or base solution to remove specific poisons that have adsorbed to the surface. | Effective if the poisoning species is known and is soluble in the wash solution. Care must be taken not to damage the catalyst support. | A common strategy, though specific quantitative data for this reaction type is sparse in the provided context. |
Experimental Protocols
Protocol 1: Chemical Regeneration of a Heterogeneous Palladium Catalyst by Solvent Washing
This protocol is adapted from a method shown to be effective for regenerating palladium catalysts deactivated by pore blockage.[9]
Objective: To remove organic residues and products blocking the active sites of a used Pd/C or Pd(OH)₂/C catalyst.
Materials:
-
Deactivated palladium catalyst
-
Chloroform
-
Glacial acetic acid
-
Inert gas (Argon or Nitrogen)
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Ultrasonic bath
Procedure:
-
Recovery: After the reaction, carefully recover the heterogeneous catalyst from the reaction mixture by filtration. Wash with a suitable solvent (e.g., ethyl acetate) to remove residual product and dry under vacuum.
-
Solvent Preparation: Prepare a regeneration solution by mixing chloroform and glacial acetic acid. A ratio of 1:1 can be a starting point, but this may require optimization.
-
Washing and Sonication: a. Place the recovered, dried catalyst in a flask. b. Add the chloroform/acetic acid regeneration solution. c. Place the flask in an ultrasonic bath and sonicate for 30-60 minutes. d. In addition to sonication, stir the slurry to ensure good contact between the catalyst and the solvent.
-
Isolation: Filter the catalyst from the regeneration solution.
-
Rinsing: Thoroughly wash the regenerated catalyst with a neutral solvent (like the one used for the reaction) to remove any residual acid and chloroform.
-
Drying: Dry the catalyst thoroughly under high vacuum.
-
Storage: Store the regenerated catalyst under an inert atmosphere until its next use.
Mandatory Visualization
Catalytic Pathways and Workflows
Caption: Catalytic cycle for the Heck reaction.
Caption: Troubleshooting workflow for poor reaction performance.
Caption: Decision pathway for catalyst regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 9. mdpi.com [mdpi.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes [mdpi.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Catalyst Regeneration → Area [lifestyle.sustainability-directory.com]
- 15. dcl-inc.com [dcl-inc.com]
- 16. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-Allyl-4-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Allyl-4-(trifluoromethyl)benzene. The following sections address common issues, particularly concerning byproduct formation and analysis, for the two primary synthetic routes: Grignard reaction and Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The two most prevalent methods for synthesizing this compound are the Grignard reaction and the Suzuki-Miyaura cross-coupling reaction. The Grignard route typically involves the reaction of a 4-(trifluoromethyl)phenylmagnesium halide with an allyl halide. The Suzuki-Miyaura coupling generally uses 4-(trifluoromethyl)phenylboronic acid and an allyl halide, catalyzed by a palladium complex.
Q2: What are the typical byproducts I should expect in the Grignard synthesis?
In the Grignard synthesis, several byproducts can form. The most common is the Wurtz-type homo-coupling of the allyl halide with magnesium, which produces 1,5-hexadiene.[1][2] Another potential byproduct is the homo-coupling of the Grignard reagent itself, leading to the formation of 4,4'-bis(trifluoromethyl)biphenyl. Additionally, any residual water in the reaction can quench the Grignard reagent, resulting in the formation of (trifluoromethyl)benzene.
Q3: What byproducts are common in the Suzuki-Miyaura coupling synthesis?
The Suzuki-Miyaura coupling can also generate several byproducts. Homo-coupling of the 4-(trifluoromethyl)phenylboronic acid is a common side reaction, which produces 4,4'-bis(trifluoromethyl)biphenyl. Dehalogenation of the starting aryl halide can also occur. Furthermore, oxidation of the boronic acid can lead to the formation of various boron-containing byproducts. The choice of catalyst, ligands, and base is crucial in minimizing these side reactions.
Q4: How can I best analyze my crude reaction mixture for byproducts?
The most effective methods for analyzing the crude reaction mixture are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is excellent for separating volatile compounds and providing their mass-to-charge ratio, which aids in identification. ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information about the product and any impurities present. Quantitative NMR (qNMR) can be used to determine the purity of the product and the relative amounts of byproducts.[3]
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product | 1. Incomplete formation of the Grignard reagent. 2. Presence of moisture in the reaction. 3. Excessive formation of 1,5-hexadiene. | 1. Ensure magnesium turnings are fresh and activated. 2. Thoroughly dry all glassware and use anhydrous solvents. 3. Add the allyl halide slowly to the Grignard reagent at a controlled temperature. |
| High percentage of 1,5-hexadiene | Wurtz-type coupling of the allyl halide. | This is a common side reaction. Minimize it by using a larger excess of magnesium and ensuring slow addition of the allyl halide to maintain a low concentration of it in the reaction mixture. |
| Presence of (trifluoromethyl)benzene | Quenching of the Grignard reagent by residual water or acidic protons. | Ensure all reagents and solvents are scrupulously dried. |
| Formation of 4,4'-bis(trifluoromethyl)biphenyl | Homo-coupling of the Grignard reagent. | This is generally a minor byproduct. Optimizing reaction concentration and temperature may help reduce its formation. |
Suzuki-Miyaura Coupling Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product | 1. Inactive catalyst. 2. Improper choice of base or solvent. 3. Degradation of the boronic acid. | 1. Use a fresh, high-quality palladium catalyst and appropriate ligand. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems. 3. Use fresh boronic acid and consider using potassium trifluoroborate salts for increased stability.[4] |
| High percentage of 4,4'-bis(trifluoromethyl)biphenyl | Homo-coupling of the boronic acid. | Optimize the reaction conditions, particularly the catalyst/ligand system and the reaction temperature. |
| Presence of (trifluoromethyl)benzene | Protodeborylation of the boronic acid. | Ensure the base is not too strong for the substrate and that the reaction is protected from atmospheric moisture. |
Byproduct Data Summary
While specific quantitative data for the synthesis of this compound is not extensively published, the following table summarizes the expected byproducts and their typical mass spectral and NMR characteristics based on known reaction mechanisms.
| Byproduct | Typical Formation Route | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) | Characteristic ¹H NMR Signals (ppm) |
| 1,5-Hexadiene | Grignard (Wurtz Coupling) | 82.14 | 82, 67, 54, 41 | ~5.8 (m), ~5.0 (m), ~2.1 (m) |
| 4,4'-Bis(trifluoromethyl)biphenyl | Grignard & Suzuki (Homo-coupling) | 290.19 | 290, 271, 221, 152 | ~7.7 (d), ~7.6 (d) |
| (Trifluoromethyl)benzene | Grignard & Suzuki (Quenching/Protodeborylation) | 146.11 | 146, 127, 96, 77 | ~7.6 (m), ~7.4 (m) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is adapted from a similar synthesis of 1-(2-propenyl)-2,4,5-trifluorobenzene.
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. To this, add a solution of 4-bromobenzotrifluoride (1.0 equivalent) in anhydrous diethyl ether or THF via a dropping funnel. The reaction should be initiated with gentle heating if necessary. Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.
-
Allylation: Cool the Grignard reagent solution in an ice bath. Add allyl bromide (1.05 equivalents) dropwise, ensuring the temperature does not rise significantly.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent such as hexanes.
Protocol 2: Analysis of Reaction Mixture by GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Identification: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.
-
Protocol 3: Analysis of Reaction Mixture by NMR Spectroscopy
-
Sample Preparation: Dissolve a sample of the crude product in a deuterated solvent such as chloroform-d (CDCl₃). Add an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).[3]
-
¹H NMR: Acquire a proton NMR spectrum. Key signals for this compound in CDCl₃ are expected around:
-
δ 7.5 (d, 2H, aromatic)
-
δ 7.3 (d, 2H, aromatic)
-
δ 5.9 (m, 1H, vinyl)
-
δ 5.1 (m, 2H, vinyl)
-
δ 3.4 (d, 2H, allylic)
-
-
¹⁹F NMR: Acquire a fluorine-19 NMR spectrum. A single peak for the -CF₃ group is expected around δ -62 to -63 ppm.
-
Impurity Identification: Compare the integrals of the product peaks with those of any impurity peaks to estimate their relative quantities. Common impurity signals can be identified by consulting databases of NMR chemical shifts for common laboratory solvents and reagents.[5]
Visualizations
Caption: Workflow for byproduct analysis and troubleshooting.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. EP0729931B1 - Process for the preparation of 1,5-hexadiene - Google Patents [patents.google.com]
- 2. DE69600534T2 - Process for the preparation of 1,5-hexadiene - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epfl.ch [epfl.ch]
Technical Support Center: Stereoselective Reactions with 1-Allyl-4-(trifluoromethyl)benzene
Welcome to the technical support center for enhancing stereoselectivity in reactions involving 1-Allyl-4-(trifluoromethyl)benzene. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes achieving high stereoselectivity challenging with this compound?
A1: The primary challenge stems from the electronic properties and steric bulk of the trifluoromethyl (CF₃) group. The CF₃ group is a strong electron-withdrawing group and is sterically demanding.[1] These characteristics can significantly influence the electronic environment and steric accessibility of the allyl moiety, affecting how chiral catalysts and reagents interact with the substrate. Overcoming these influences to favor the formation of one stereoisomer over another requires careful selection of catalysts, ligands, and reaction conditions.
Q2: Which catalytic systems are recommended for achieving high enantioselectivity in reactions with this substrate?
A2: Several catalytic systems have shown promise. Palladium-catalyzed asymmetric allylation is a common approach for forming chiral C-C bonds.[2] Additionally, nickel-catalyzed enantioselective reactions have proven effective for the asymmetric construction of allylic stereocenters featuring a trifluoromethyl group.[1] For allylation of imines to produce chiral homoallylic amines, Iridium-catalyzed umpolung allylation has been established as a general and mild method.[3] The choice of catalyst is highly dependent on the specific transformation you are trying to achieve.
Q3: How critical is the choice of chiral ligand for the stereochemical outcome?
A3: The chiral ligand is arguably the most critical factor. The ligand directly influences the chiral environment around the metal center, which in turn dictates the facial selectivity of the reaction. For palladium-catalyzed reactions, ligands like the Trost ligand have been used successfully in asymmetric allylic alkylations.[4] For other transformations, chiral diols like BINOL derivatives can be effective catalysts for enantioselective allylboration of acyl imines.[5] It is often necessary to screen a library of ligands to find the optimal one for a specific substrate and reaction type.
Q4: Can the solvent choice impact the stereoselectivity of the reaction?
A4: Yes, the solvent can have a significant effect on both reactivity and stereoselectivity. Solvents can influence the solubility of the catalyst and substrate, the stability of intermediates, and the overall conformational dynamics of the catalytic complex. For example, in the asymmetric allylation of aliphatic aldehydes catalyzed by chiral bipyridine N,N'-dioxides, enantioselectivity was found to be highly dependent on the solvent used.[6] It is advisable to test a range of solvents with varying polarities and coordinating abilities during reaction optimization.
Troubleshooting Guide
Issue 1: Low Enantioselectivity or Diastereoselectivity
| Potential Cause | Troubleshooting Step |
| Suboptimal Ligand | Screen a diverse range of chiral ligands. Consider ligands with different steric and electronic properties. The rigidity of the ligand backbone can be crucial for inducing high stereoselectivity.[4] |
| Incorrect Catalyst Precursor | Ensure the correct oxidation state and purity of the metal catalyst precursor. For example, Pd(0) catalysts are often used in allylic alkylations.[4] |
| Inappropriate Temperature | Lowering the reaction temperature often increases stereoselectivity by favoring the transition state with the lowest activation energy. Perform a temperature screen (e.g., from -78°C to room temperature). |
| Solvent Effects | The solvent can influence the catalyst's conformation and reactivity.[6] Screen a variety of solvents (e.g., THF, Dioxane, Toluene, CH₂Cl₂) to find the optimal medium for your reaction. |
| Presence of Water or Oxygen | Many organometallic catalysts are sensitive to air and moisture. Ensure all reagents and solvents are dry and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen). |
Issue 2: Poor Chemical Yield or Incomplete Conversion
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Increase catalyst loading. If this doesn't work, the catalyst may be poisoned. Ensure all glassware is clean and reagents are pure. |
| Insufficient Reactivity | The reaction may require a higher temperature to proceed at a reasonable rate. Note that this may negatively impact stereoselectivity, requiring a balance to be struck. |
| Poor Substrate Solubility | Ensure the substrate and reagents are fully dissolved in the chosen solvent. If not, consider a different solvent system. |
| Incorrect Reagent Stoichiometry | Carefully check the stoichiometry of all reactants. In some cases, using a slight excess of one reagent can drive the reaction to completion. |
Key Experimental Protocols
Protocol 1: General Procedure for Ni-Catalyzed Enantioselective Reductive Trifluoroalkylation
This protocol is a generalized representation based on modern synthetic methods for creating trifluoromethylated stereocenters.[1]
-
Preparation: In a glovebox, add the Nickel catalyst (e.g., NiBr₂·glyme), a chiral ligand (e.g., a chiral bis(oxazoline) or phosphine ligand), and a manganese powder reductant to an oven-dried reaction vial.
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., DMF or DMA). To this suspension, add the vinyl halide substrate, this compound (if it is a coupling partner), and the trifluoromethylating agent (e.g., Umemoto's or Togni's reagent).
-
Reaction: Seal the vial and stir the reaction mixture at the desired temperature (e.g., 25°C to 60°C) for 12-24 hours.
-
Workup: Upon completion (monitored by TLC or GC-MS), quench the reaction with a suitable aqueous solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC.
Protocol 2: General Procedure for Pd-Catalyzed Asymmetric Allylation
This protocol is a generalized method based on established procedures for palladium-catalyzed allylation.[2]
-
Catalyst Preparation: In an inert atmosphere, add the Palladium precursor (e.g., Pd₂(dba)₃) and the selected chiral ligand (e.g., a chiral phosphoramidite or diamine ligand) to a reaction flask containing an anhydrous, degassed solvent (e.g., THF or Toluene). Stir for 15-30 minutes to allow for complex formation.
-
Reaction Setup: Add the nucleophile (e.g., a soft carbon nucleophile like a malonate derivative) and a suitable base (e.g., BSA or NaH).
-
Substrate Addition: Add this compound (as the allyl source, often in the form of an allyl carbonate or acetate) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at the optimized temperature (often ranging from 0°C to room temperature) until the starting material is consumed.
-
Workup and Purification: Quench the reaction and perform a standard aqueous workup. Purify the resulting product via column chromatography.
-
Stereoselectivity Analysis: Analyze the enantiomeric or diastereomeric ratio of the purified product using chiral HPLC or NMR spectroscopy.
Visualizations
Caption: Key factors influencing stereoselectivity.
Caption: Workflow for optimizing stereoselective reactions.
References
- 1. Asymmetric construction of allylicstereogenic carbon center featuring atrifluoromethyl group via enantioselective reductive fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chiral 1,1,1-Trifluoro- α,α-disubstituted 2,4-Diketones via Palladium-Catalyzed Asymmetric Allylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic Asymmetric Synthesis of α-Tetrasubstituted α-Trifluoromethyl Homoallylic Amines by Ir-Catalyzed Umpolung Allylation of Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Effect of ligand choice on the outcome of palladium-catalyzed allylic alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during palladium-catalyzed allylic alkylation experiments, with a focus on the critical role of ligand choice.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a ligand in palladium-catalyzed allylic alkylation?
In palladium-catalyzed allylic alkylation, the ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the stereochemical outcome of the reaction. The ligand coordinates to the palladium center, modifying its electronic properties and steric environment. This, in turn, affects the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle, as well as the regioselectivity and enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate.[1][2]
Q2: How does the electronic nature of a phosphine ligand affect the reaction rate?
The electronic properties of phosphine ligands significantly impact the reaction rate. Electron-donating ligands, such as trialkylphosphines (e.g., PCy₃), increase the electron density on the palladium center. This facilitates the initial oxidative addition of the allylic substrate to the Pd(0) complex, often leading to faster reaction rates.[3][4] Conversely, electron-accepting ligands, like triarylphosphites (e.g., P(OPh)₃), can slow down or even inhibit the reaction by making the palladium center less nucleophilic.[3][4]
Q3: What is the "Trost Ligand" and why is it commonly used?
The Trost ligands are a class of chiral C2-symmetric diaminocyclohexyl (DACH) based phosphine ligands. They are widely used in palladium-catalyzed asymmetric allylic alkylation (AAA) because they are highly effective at inducing high levels of enantioselectivity in the formation of carbon-carbon and carbon-heteroatom bonds.[5] Their rigid chiral backbone creates a well-defined steric environment around the palladium center, which effectively controls the facial selectivity of the nucleophilic attack on the π-allyl intermediate.[5]
Troubleshooting Guides
Problem 1: Low or No Reaction Conversion
Possible Causes & Solutions
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.
-
Inappropriate Ligand Electronics: The chosen ligand may be too electron-withdrawing, thus inhibiting the oxidative addition step.
-
Ligand Degradation: The phosphine ligand may have oxidized to the corresponding phosphine oxide, which is catalytically inactive.
-
Solution: Use fresh, high-purity ligands and degassed solvents. Store ligands under an inert atmosphere.
-
-
Insufficient Ligand-to-Palladium Ratio: An inadequate amount of ligand can lead to the formation of palladium black and catalyst deactivation.
-
Solution: The optimal ligand-to-palladium ratio is typically greater than 1:1, often 1.5:1 or higher, to ensure the metal center remains coordinated and stable.[7]
-
Problem 2: Poor Enantioselectivity in Asymmetric Allylic Alkylation (AAA)
Possible Causes & Solutions
-
Suboptimal Chiral Ligand: The chosen chiral ligand may not be suitable for the specific substrate and nucleophile combination.
-
Incorrect Palladium Precursor: The choice of palladium precursor can influence the formation of the active chiral catalyst.
-
Solution: Experiment with different palladium sources such as Pd₂(dba)₃ or [Pd(η³-C₃H₅)Cl]₂.[10]
-
-
Reaction Temperature: Enantioselectivity is often highly temperature-dependent.
-
Solution: Lowering the reaction temperature can sometimes significantly improve the enantiomeric excess (% ee).[10]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the catalyst structure and, consequently, the enantioselectivity.
-
Solution: Screen a variety of solvents. Less coordinating solvents are often preferred as they are less likely to compete with the chiral ligand for coordination to the palladium center.
-
Problem 3: Undesired Regioisomer Formation
Possible Causes & Solutions
-
Steric and Electronic Control: The regioselectivity of the nucleophilic attack (i.e., linear vs. branched product) is governed by a combination of steric and electronic factors influenced by the ligand.
-
Solution (Steric Approach): Bulky ligands tend to favor the formation of the less sterically hindered linear product.
-
Solution (Electronic Approach): The "trans effect" can play a role. The nucleophile often preferentially attacks the allylic carbon trans to the more electron-withdrawing group on the ligand, which can be exploited to favor one regioisomer.[11]
-
-
Nature of the Nucleophile: "Soft" nucleophiles (pKa < 25) typically attack the π-allyl complex from the face opposite to the palladium (outer-sphere attack), while "hard" nucleophiles may coordinate to the metal first (inner-sphere attack), altering the regioselectivity.[12]
-
Solution: The choice of nucleophile and its counterion can influence the outcome. Modifying the reaction conditions to favor an outer-sphere mechanism can improve regioselectivity for soft nucleophiles.
-
Problem 4: Difficulty in Removing Palladium/Ligand from the Final Product
Possible Causes & Solutions
-
Residual Catalyst: Palladium and phosphine-based ligands can be difficult to remove, which is a significant issue in pharmaceutical applications.
-
Solution 1 (Scavengers): Employ palladium scavengers. Materials like 2,4,6-trimercapto-s-triazine (TMT) or solid-supported isocyanides can effectively precipitate or bind residual palladium, allowing for its removal by filtration.[13]
-
Solution 2 (Extraction): Perform aqueous washes or extractions if using water-soluble ligands.
-
Solution 3 (Crystallization): While not always effective on its own, purification by crystallization can significantly reduce palladium levels, especially after initial treatment with a scavenger.[14]
-
Data Presentation
Table 1: Effect of Phosphine Ligand Electronics on Reaction Rate in Allylic Alkylation
| Ligand | Electronic Character | Relative Reaction Rate |
| PCy₃ | Strongly Electron-Donating | Very Fast |
| P(4-C₆H₄OMe)₃ | Electron-Donating | Fast |
| PPh₃ | Neutral | Moderate |
| P(4-C₆H₄CF₃)₃ | Electron-Withdrawing | Very Slow |
| P(OPh)₃ | Strongly Electron-Accepting | No Reaction |
Data compiled from qualitative descriptions in literature.[3][4]
Table 2: Ligand Screening for Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
| Chiral Ligand Type | Typical % ee |
| (S,S)-Trost Ligand | >95% |
| (S)-BINAP | ~80-90% |
| Phosphine-Hydrazone Ligands | >98% |
| Chiral N,N-Ligands | ~82% |
Representative data; actual results are highly substrate and condition dependent.[5][8][10]
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in Asymmetric Allylic Alkylation
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral ligand (e.g., 6 mol%) to a vial. Add degassed solvent (e.g., CH₂Cl₂) and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate reaction vessel, dissolve the allylic substrate (e.g., 1,3-diphenylallyl acetate, 1.0 equiv) and the nucleophile (e.g., dimethyl malonate, 1.2 equiv) in the reaction solvent.
-
Initiation: Add the pre-formed catalyst solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., -20 °C to room temperature) and monitor its progress by TLC or GC/LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction (e.g., with saturated aq. NH₄Cl), extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the yield and measure the enantiomeric excess (% ee) by chiral HPLC analysis.[10]
Mandatory Visualizations
References
- 1. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Chiral, air stable, and reliable Pd(0) precatalysts applicable to asymmetric allylic alkylation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Origin of enantioselectivity in palladium-catalyzed asymmetric allylic alkylation reactions using chiral N,N-ligands with different rigidity and flexibility - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pd-catalysed-asymmetric-allylic-alkylation-of-heterocycles-a-user-s-guide - Ask this paper | Bohrium [bohrium.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Making sure you're not a bot! [gupea.ub.gu.se]
- 12. thieme-connect.de [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Managing exothermic reactions during the synthesis of 1-Allyl-4-(trifluoromethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for managing exothermic reactions during the synthesis of 1-Allyl-4-(trifluoromethyl)benzene. The information is tailored for researchers, scientists, and drug development professionals to ensure procedural safety and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound, and which are known to be exothermic?
A1: The most common synthesis routes include the Grignard reaction, Suzuki coupling, and Heck reaction. The Grignard reaction, in particular, is known to be significantly exothermic and requires careful thermal management. While Suzuki and Heck reactions can also be exothermic, the heat evolution is often less vigorous compared to the Grignard synthesis.
Q2: What is a thermal runaway reaction, and how can it be prevented during this synthesis?
A2: A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid and uncontrolled increase in temperature and pressure.[1] To prevent this, it is crucial to employ strict temperature control, slow and controlled addition of reagents, and ensure an adequate cooling system is in place.[1]
Q3: What are the key safety precautions to take before starting an exothermic synthesis of this compound?
A3: Before beginning the synthesis, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. It is essential to work in a well-ventilated area, such as a fume hood.[2][3] All glassware must be scrupulously dried, especially for the Grignard reaction, as water can react violently with the Grignard reagent.[4][5] Have an emergency plan and appropriate quenching agents readily available.
Q4: How does the rate of reagent addition impact the management of an exothermic reaction?
A4: The rate of reagent addition directly controls the rate of the reaction and, consequently, the rate of heat generation. A slow, controlled addition allows the cooling system to dissipate the heat effectively, preventing a dangerous accumulation of heat and reducing the risk of a thermal runaway.[6]
Q5: What are the signs of an uncontrolled exothermic reaction?
A5: Signs of an uncontrolled exothermic reaction include a rapid and unexpected rise in temperature, a sudden increase in pressure, vigorous boiling or refluxing of the solvent, and the evolution of gases. If any of these signs are observed, immediate emergency procedures should be initiated.
Troubleshooting Guides
Grignard Reaction Route
The synthesis of this compound via the Grignard reaction involves the reaction of 4-(trifluoromethyl)phenylmagnesium bromide with an allyl halide. This reaction is notoriously exothermic.
| Issue | Possible Cause | Troubleshooting Action |
| Rapid Temperature Spike During Grignard Reagent Formation | Reaction initiated too quickly; presence of moisture. | Ensure all glassware and reagents are anhydrous. Initiate the reaction with a small amount of the halide and wait for a gentle exotherm before proceeding with slow, dropwise addition. Use an ice bath to maintain the desired temperature. |
| Vigorous, Uncontrolled Reflux During Allyl Halide Addition | Addition of allyl halide is too fast. The reaction is highly exothermic. | Immediately stop the addition of the allyl halide. Cool the reaction vessel with an ice bath. Once the temperature is under control, resume the addition at a much slower rate, monitoring the temperature closely. |
| Delayed Reaction Initiation (Induction Period) | Impure magnesium turnings; insufficient activation. | Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gentle warming may be necessary to initiate the reaction, but be prepared to cool it immediately once the exotherm begins.[5] |
| Formation of Biphenyl Side Product | High local concentrations of the aryl halide and elevated reaction temperatures. | Maintain a low reaction temperature and ensure slow, controlled addition of the aryl halide during the formation of the Grignard reagent.[4] |
Suzuki and Heck Reaction Routes
While generally less exothermic than the Grignard reaction, thermal control is still important in Suzuki and Heck couplings.
| Issue | Possible Cause | Troubleshooting Action |
| Mild Exotherm Observed | The cross-coupling reaction is proceeding as expected. | Monitor the temperature and apply cooling as necessary to maintain the desired reaction temperature. For many Suzuki couplings, the reaction is run at a controlled elevated temperature, so the exotherm may contribute to maintaining this temperature. |
| Reaction Does Not Proceed to Completion | Inefficient catalyst; incorrect base or solvent. | Ensure the palladium catalyst is active and the correct stoichiometry of reagents is used. The choice of base and solvent is critical for the success of Suzuki and Heck reactions.[7][8] |
Quantitative Data on Reaction Exothermicity
The following table provides analogous data on the heat of reaction for Grignard reagent formation to illustrate the potential exothermicity.
| Reaction | Enthalpy of Reaction (ΔH) | Reference |
| Formation of 4-methoxyphenylmagnesium bromide | -295 kJ/mol | [2] |
| Quenching of Grignard reagent with water | -352 kJ/mol | [2] |
Experimental Protocols
Detailed Methodology for Grignard Synthesis of this compound
This protocol is a composite based on general Grignard procedures and specific conditions for similar reactions.
Materials:
-
Magnesium turnings
-
4-Bromo-α,α,α-trifluorotoluene
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Ice bath
-
Reaction flask, dropping funnel, condenser (all oven-dried)
Procedure:
-
Preparation: Set up an oven-dried three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings in the flask.
-
Initiation: Add a small crystal of iodine to the flask. Add a small portion of a solution of 4-Bromo-α,α,α-trifluorotoluene in anhydrous ether to the magnesium turnings. Gentle warming may be applied to initiate the reaction, evidenced by a color change and gentle reflux. Be prepared to cool the flask immediately with an ice bath once the reaction starts.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining 4-Bromo-α,α,α-trifluorotoluene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Use an ice bath to control the temperature as needed. The reaction is highly exothermic.
-
Allylation: After the addition of the aryl bromide is complete and the initial exotherm has subsided, cool the reaction mixture to 0-10°C using an ice bath. Add a solution of allyl bromide in anhydrous ether dropwise from the dropping funnel. Maintain the temperature of the reaction mixture below 20°C throughout the addition. This step is also exothermic.[9]
-
Quenching: After the addition of allyl bromide is complete, stir the reaction mixture at room temperature for 1-2 hours. Cool the mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Workup: Separate the organic layer, and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude product.
Visualizations
Caption: Workflow for managing the exothermic Grignard synthesis of this compound.
Caption: Decision-making flowchart for troubleshooting unexpected exothermic events during synthesis.
References
- 1. hzdr.de [hzdr.de]
- 2. researchgate.net [researchgate.net]
- 3. www1.udel.edu [www1.udel.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. rsc.org [rsc.org]
Validation & Comparative
Comparative Analysis of Reaction Products for 1-Allyl-4-(trifluoromethyl)benzene: A Spectroscopic and Chromatographic Characterization
A comprehensive guide for researchers and drug development professionals on the characterization of reaction products of 1-Allyl-4-(trifluoromethyl)benzene. This guide focuses on the products of common olefin reactions—epoxidation and ozonolysis—and provides a comparative analysis of their characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
This technical guide presents a comparative analysis of the reaction products of this compound, a versatile fluorinated building block in organic synthesis. The focus is on the characterization of products resulting from two common and predictable transformations of the allyl functional group: epoxidation and ozonolysis. These reactions yield products with distinct functionalities, which are thoroughly characterized using NMR and MS techniques. This guide also explores alternative synthetic pathways, including the Wacker and Heck reactions, to provide a broader context for the reactivity of this compound.
Reaction Pathways and Product Characterization
The terminal alkene of this compound is amenable to a variety of chemical transformations. This guide will focus on the detailed characterization of the products from epoxidation and ozonolysis, as these represent fundamental and well-documented reaction pathways.
Epoxidation
Epoxidation of the allyl group in this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding epoxide, 2-((4-(trifluoromethyl)phenyl)methyl)oxirane .
Ozonolysis
Ozonolysis of this compound, followed by a reductive workup, will cleave the double bond to produce 2-(4-(trifluoromethyl)phenyl)acetaldehyde . Further oxidation of this aldehyde, which can occur during the ozonolysis or as a separate step, leads to the formation of 4-(trifluoromethyl)phenylacetic acid .
Comparative Spectroscopic and Chromatographic Data
The following tables summarize the key NMR and MS data for the starting material and the identified reaction products. This allows for a direct comparison of their spectroscopic and chromatographic properties, which is crucial for reaction monitoring and product identification.
Table 1: Key Properties of this compound and Its Reaction Products
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₀H₉F₃ | 186.17 | |
| 2-((4-(trifluoromethyl)phenyl)methyl)oxirane | C₁₀H₉F₃O | 202.17 | |
| 2-(4-(trifluoromethyl)phenyl)acetaldehyde | C₉H₇F₃O | 188.15 | |
| 4-(trifluoromethyl)phenylacetic acid | C₉H₇F₃O₂ | 204.15 |
Table 2: Comparative ¹H NMR Data (Predicted/Reported, δ ppm)
| Compound | Aromatic Protons | CH₂ (Benzylic) | Oxirane/Aldehyde/Acid Protons | Allylic Protons |
| This compound | 7.55 (d), 7.35 (d) | - | - | 5.95 (m), 5.10 (m), 3.40 (d) |
| 2-((4-(trifluoromethyl)phenyl)methyl)oxirane | ~7.6 (d), ~7.4 (d) | ~2.9 (dd), ~2.8 (dd) | ~3.2 (m), ~2.8 (m), ~2.6 (m) | - |
| 2-(4-(trifluoromethyl)phenyl)acetaldehyde | ~7.6 (d), ~7.4 (d) | ~3.7 (d) | ~9.7 (t) | - |
| 4-(trifluoromethyl)phenylacetic acid | 7.62 (d), 7.46 (d) | 3.75 (s) | 11.0-12.0 (br s) | - |
Table 3: Comparative ¹³C NMR Data (Predicted/Reported, δ ppm)
| Compound | Aromatic Carbons | CF₃ | CH₂ (Benzylic) | Oxirane/Aldehyde/Acid Carbons | Allylic Carbons |
| This compound | ~140, ~129, ~125 (q), ~124 (q) | ~124 (q) | - | - | ~137, ~116, ~40 |
| 2-((4-(trifluoromethyl)phenyl)methyl)oxirane | ~139, ~130, ~125 (q), ~124 (q) | ~124 (q) | ~39 | ~52, ~47 | - |
| 2-(4-(trifluoromethyl)phenyl)acetaldehyde | ~138, ~130, ~126 (q), ~124 (q) | ~124 (q) | ~50 | ~200 | - |
| 4-(trifluoromethyl)phenylacetic acid | 138.4, 130.1, 125.8 (q), 124.0 (q) | 124.0 (q) | 40.7 | 176.5 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Ionization Mode | Expected [M]+ or [M+H]+ | Key Fragmentation Peaks |
| This compound | EI | 186 | 167, 145, 115 |
| 2-((4-(trifluoromethyl)phenyl)methyl)oxirane | ESI/EI | 202 | 183, 159, 145, 109 |
| 2-(4-(trifluoromethyl)phenyl)acetaldehyde | EI | 188 | 159, 145, 117 |
| 4-(trifluoromethyl)phenylacetic acid | ESI | 205 [M+H]+ | 159, 145 |
Experimental Protocols
General Epoxidation Protocol with m-CPBA
To a stirred solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C is added m-CPBA (1.1-1.5 eq) portion-wise. The reaction mixture is stirred at 0 °C and allowed to warm to room temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Ozonolysis Protocol
A solution of this compound (1.0 eq) in a solvent mixture such as DCM and methanol is cooled to -78 °C. A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating the consumption of the starting material. The excess ozone is then removed by bubbling nitrogen or oxygen through the solution. A reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to isolate the aldehyde. For the formation of the carboxylic acid, an oxidative workup with hydrogen peroxide can be employed.
Alternative Synthetic Routes
While epoxidation and ozonolysis are direct transformations of the allyl group, other reactions can also be employed to functionalize this compound, leading to a different set of products.
Wacker Oxidation
The Wacker oxidation of this compound, using a palladium catalyst in the presence of an oxidant like copper(II) chloride and oxygen, is expected to yield the corresponding methyl ketone, 1-(4-(trifluoromethyl)phenyl)propan-2-one . This reaction provides an alternative to ozonolysis for producing a carbonyl compound.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of this compound with an aryl or vinyl halide. For example, reaction with an aryl iodide (Ar-I) would be expected to produce a mixture of regioisomeric arylated products, such as (E)-1-(4-(trifluoromethyl)phenyl)-3-arylprop-1-ene and 1-(4-(trifluoromethyl)phenyl)-1-arylprop-2-ene . The regioselectivity of the Heck reaction can be influenced by the choice of catalyst, ligand, and reaction conditions.
Logical Workflow for Product Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of the reaction products of this compound.
Comparative study of palladium versus copper catalysts for the allylation of 4-(trifluoromethyl)phenyl bromide
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of palladium and copper catalysts in the allylation of an electron-deficient aryl halide, supported by representative experimental data.
The development of efficient carbon-carbon bond-forming reactions is paramount in medicinal chemistry and materials science. The allylation of aryl halides, in particular, provides a valuable route to introduce versatile allyl groups into aromatic systems. This guide presents a comparative analysis of two prominent catalytic systems for the allylation of 4-(trifluoromethyl)phenyl bromide: the well-established palladium-catalyzed Suzuki-Miyaura coupling and the emerging copper-catalyzed methodologies. The choice of catalyst can significantly impact reaction efficiency, cost, and functional group tolerance.
Performance Comparison: Palladium vs. Copper
| Parameter | Palladium-Catalyzed Allylation (Representative) | Copper-Catalyzed Allylation (Representative) |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0)/Pd(II) complexes | CuI, Cu(OAc)₂, or other Cu(I)/Cu(II) salts |
| Ligand | Phosphine-based (e.g., PPh₃, SPhos) or N-heterocyclic carbenes (NHCs) | Often ligand-free or with simple N- or O-based ligands |
| Allylating Agent | Allylboronic acid or its esters | Allylboronic esters or other organoboron reagents |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, t-BuOK |
| Solvent | Toluene, THF, DMF, or aqueous mixtures | DMF, THF, Methanol |
| Temperature | Room temperature to 100 °C | Often requires elevated temperatures (e.g., 80-120 °C) |
| Reaction Time | Typically 2-24 hours | Can range from 12-48 hours |
| Catalyst Loading | 1-5 mol% | 5-10 mol% |
| Yield | Generally high for a wide range of substrates | Can be substrate-dependent, with electron-rich aryl halides often giving better yields |
Experimental Protocols
Detailed experimental procedures for analogous reactions are provided below to illustrate the practical aspects of each catalytic system.
Representative Palladium-Catalyzed Allylation Protocol
This protocol is based on a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-(Trifluoromethyl)phenyl bromide
-
Allylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-(trifluoromethyl)phenyl bromide (1.0 mmol), allylboronic acid pinacol ester (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
The reaction mixture is stirred vigorously and heated to 80 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-allyl-1-(trifluoromethyl)benzene.
Representative Copper-Catalyzed Allylation Protocol
This protocol is adapted from methodologies for copper-catalyzed cross-coupling of aryl halides with organoboron reagents.
Materials:
-
4-(Trifluoromethyl)phenyl bromide
-
Allylboronic acid pinacol ester
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
-
4-(Trifluoromethyl)phenyl bromide (1.0 mmol) and allylboronic acid pinacol ester (1.5 mmol) are added, followed by anhydrous DMF (5 mL).
-
The vessel is sealed and the reaction mixture is stirred and heated to 100 °C.
-
The reaction is monitored by GC or LC-MS.
-
After the reaction is complete, it is cooled to room temperature and quenched with water.
-
The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo.
-
The residue is purified by flash column chromatography to yield the product.
Logical Workflow for Catalyst Comparison
The following diagram illustrates a typical workflow for a comparative study of palladium and copper catalysts for the allylation reaction.
Caption: Workflow for comparing palladium and copper catalysts.
Signaling Pathways in Catalysis
The catalytic cycles for palladium- and copper-catalyzed cross-coupling reactions, while both achieving the same overall transformation, proceed through different intermediates and oxidation states of the metal centers.
Caption: Simplified catalytic cycles for palladium and copper.
Concluding Remarks
Palladium catalysis remains the more established and often more efficient method for the allylation of electron-deficient aryl bromides like 4-(trifluoromethyl)phenyl bromide. The reactions are typically high-yielding and proceed under relatively mild conditions. Copper catalysis, while being a more cost-effective and environmentally benign alternative, often requires higher temperatures and may be more sensitive to the substrate's electronic properties. For drug development professionals, the reliability and broad substrate scope of palladium catalysis may be advantageous for library synthesis, while the lower cost of copper could be beneficial for large-scale production, provided the reaction can be optimized. Further research into the development of more active and versatile copper catalysts is an ongoing area of interest that promises to provide more sustainable synthetic routes in the future.
Validating Stereochemistry in Products of 1-Allyl-4-(trifluoromethyl)benzene Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise three-dimensional arrangement of atoms in a molecule is paramount. This guide provides a comparative overview of methodologies for validating the stereochemistry of reaction products derived from 1-Allyl-4-(trifluoromethyl)benzene, a versatile building block in medicinal chemistry and materials science. We present supporting experimental data from analogous systems and detailed protocols to aid in the design and execution of stereoselective syntheses.
The introduction of a trifluoromethyl group can significantly influence a molecule's biological activity and physical properties. Consequently, the stereocontrolled functionalization of the allylic moiety in this compound is of considerable interest. This guide will focus on two common and powerful stereoselective transformations: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) and Biocatalytic Asymmetric Cyclopropanation.
Comparison of Stereoselective Methods
The choice of synthetic methodology can have a profound impact on the stereochemical outcome of a reaction. Below is a comparison of two distinct approaches for the stereoselective transformation of allylic systems, with data from representative substrates that are structurally and electronically similar to this compound.
| Reaction Type | Catalyst System | Substrate Example | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |
| Palladium-Catalyzed Asymmetric Allylic Alkylation | [Pd(C₃H₅)(cod)]BF₄ / (S)-tol-BINAP | Racemic 1-(4-trifluoromethylphenyl)allyl acetate | Alkylated product | High | - | High |
| Biocatalytic Asymmetric Cyclopropanation | Myoglobin(H64V,V68A) | 4-(Trifluoromethyl)styrene | trans-1-phenyl-2-(trifluoromethyl)cyclopropane | 95 | >99:1 | 99 |
Table 1: Comparison of Stereoselective Methods for Functionally Related Substrates. Data for the Palladium-Catalyzed AAA is based on analogous systems with trifluoromethyl-substituted allylic esters. Data for the Biocatalytic Cyclopropanation is based on a styrene derivative with a trifluoromethyl group, highlighting the potential for high stereocontrol.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in stereoselective synthesis. The following are representative protocols for the types of reactions discussed.
Protocol 1: Palladium-Catalyzed Asymmetric Allylic Alkylation (General Procedure)
This protocol is adapted from methodologies developed for the asymmetric allylic alkylation of trifluoromethyl-substituted allylic esters and serves as a starting point for reactions with this compound derivatives.
Materials:
-
Palladium precursor (e.g., [Pd(C₃H₅)(cod)]BF₄)
-
Chiral ligand (e.g., (S)-tol-BINAP)
-
Allylic substrate (e.g., an activated derivative of this compound)
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a nitrogen-purged glovebox, a solution of the palladium precursor and the chiral ligand in the anhydrous solvent is stirred at room temperature for 30 minutes to form the catalyst complex.
-
The allylic substrate and the nucleophile are added sequentially to the reaction mixture.
-
The base is then added, and the reaction is stirred at a controlled temperature (e.g., 25 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and purified by column chromatography.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Protocol 2: Myoglobin-Catalyzed Asymmetric Cyclopropanation of an Aryl Olefin
This protocol is based on the biocatalytic cyclopropanation of styrene derivatives and is a promising green chemistry approach for the transformation of this compound.
Materials:
-
Whole cells of E. coli expressing the myoglobin variant (e.g., Mb(H64V,V68A))
-
Substrate: this compound
-
Carbene precursor (e.g., 2-diazo-1,1,1-trifluoroethane, CF₃CHN₂) generated in situ
-
Buffer solution (e.g., phosphate buffer)
-
Organic co-solvent (if necessary)
Procedure:
-
A suspension of the E. coli cells expressing the myoglobin catalyst is prepared in the buffer solution.
-
The olefin substrate, this compound, is added to the cell suspension.
-
The reaction is initiated by the slow addition of the diazo compound precursor under controlled conditions.
-
The reaction mixture is stirred at a specific temperature (e.g., 25 °C) for a designated time (e.g., 12-24 hours).
-
The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extract is dried, filtered, and concentrated. The product is purified by flash chromatography.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral GC or SFC analysis.
Validation of Stereochemistry
The determination of the stereochemical purity of the reaction products is a critical step. The following techniques are routinely employed:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric excess of a chiral compound. Separation is achieved on a chiral stationary phase (CSP). For products derived from this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H NMR can be used to determine the diastereomeric ratio, the use of chiral shift reagents or the formation of diastereomeric derivatives with a chiral auxiliary can allow for the determination of enantiomeric excess. ¹⁹F NMR can be particularly useful for analyzing products containing a trifluoromethyl group, as the fluorine signal is sensitive to the chiral environment.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry.
Visualizing Experimental Workflows
To illustrate the logical flow of a typical experimental campaign for validating stereochemistry, the following diagrams are provided.
Caption: Workflow for Synthesis and Stereochemical Validation.
A Comparative Guide to the Reactivity of 1-Allyl-4-(trifluoromethyl)benzene and Allylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1-Allyl-4-(trifluoromethyl)benzene and allylbenzene. The introduction of a trifluoromethyl group at the para position of the benzene ring significantly influences the electronic properties of the allyl moiety, leading to notable differences in reactivity. This document outlines these differences in key reaction types, including electrophilic addition, oxidation, and polymerization, and provides detailed experimental protocols for their investigation.
Introduction to the Compounds
Allylbenzene is an organic compound consisting of a benzene ring bonded to an allyl group. It serves as a fundamental structure for understanding the reactivity of substituted analogues. In contrast, this compound is a derivative featuring a potent electron-withdrawing trifluoromethyl (-CF₃) group at the para position. This substitution deactivates the benzene ring and influences the electron density of the adjacent allyl group's double bond, thereby altering its reactivity in various chemical transformations.
Reactivity Comparison
The primary difference in reactivity between these two compounds stems from the electronic effect of the trifluoromethyl group. The -CF₃ group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This property reduces the electron density of the benzene ring and, through inductive and resonance effects, also decreases the electron density of the allyl group's double bond.
Electrophilic Addition
In electrophilic addition reactions, an electrophile attacks the electron-rich double bond of the allyl group. The rate of this reaction is highly dependent on the nucleophilicity of the double bond.
-
Allylbenzene: The phenyl group is weakly electron-donating towards the allyl double bond, making it susceptible to electrophilic attack.
-
This compound: The electron-withdrawing -CF₃ group significantly reduces the electron density of the double bond, making it less nucleophilic and therefore less reactive towards electrophiles.
It is expected that the rate of electrophilic addition to this compound will be significantly slower than that of allylbenzene.
Oxidation
The oxidation of the allyl double bond, for instance in epoxidation reactions, typically involves an electrophilic oxidant.
-
Allylbenzene: The relatively electron-rich double bond of allylbenzene reacts readily with common oxidizing agents.
-
This compound: The decreased electron density of the double bond in this compound makes it more resistant to oxidation by electrophilic reagents.
Consequently, the oxidation of this compound is expected to be slower and may require harsher reaction conditions compared to allylbenzene.
Polymerization
Free radical polymerization of allyl compounds is generally less facile than that of styrenes due to degradative chain transfer involving the abstraction of the allylic protons. However, the electronic nature of the substituent on the benzene ring can still influence the polymerization characteristics.
-
Allylbenzene: Can act as a chain-transfer agent in radical polymerization.
-
This compound: The electron-withdrawing -CF₃ group can influence the reactivity of the monomer and the stability of the resulting radical intermediates. While specific quantitative data is scarce, the electronic effects would likely alter the polymerization kinetics compared to the unsubstituted allylbenzene.
Quantitative Data Summary
While direct, side-by-side quantitative comparisons in the literature are limited, the expected relative reactivities based on fundamental electronic principles are summarized below.
| Reaction Type | Allylbenzene Reactivity | This compound Reactivity | Expected Outcome |
| Electrophilic Addition | Higher | Lower | Allylbenzene will react faster with electrophiles (e.g., Br₂, HBr) due to a more electron-rich double bond. |
| Oxidation (Epoxidation) | Higher | Lower | Allylbenzene will be oxidized more readily by electrophilic oxidizing agents (e.g., m-CPBA) due to its more nucleophilic double bond. |
| Free Radical Polymerization | Moderate (Chain Transfer) | Likely Lower Reactivity/Altered Kinetics | The electron-withdrawing group in this compound is expected to decrease the reactivity of the double bond in polymerization. |
Experimental Protocols
The following are representative experimental protocols that can be used to compare the reactivity of this compound and allylbenzene.
Electrophilic Bromination of the Allyl Double Bond
Objective: To compare the rate of bromine addition across the double bond of allylbenzene and this compound.
Materials:
-
Allylbenzene
-
This compound
-
Bromine
-
Carbon tetrachloride (or a safer alternative solvent like dichloromethane)
-
Sodium thiosulfate solution (for quenching)
Procedure:
-
Prepare separate solutions of allylbenzene (0.1 M) and this compound (0.1 M) in carbon tetrachloride in two separate reaction flasks.
-
Prepare a 0.1 M solution of bromine in carbon tetrachloride.
-
Cool both reaction flasks to 0°C in an ice bath.
-
To each flask, add the bromine solution dropwise with stirring. Monitor the disappearance of the bromine color.
-
The rate of reaction can be qualitatively compared by observing the rate at which the bromine color disappears. For a quantitative comparison, aliquots can be taken at regular intervals, quenched with sodium thiosulfate solution, and analyzed by gas chromatography (GC) to determine the concentration of the starting material and the product.
Expected Observation: The bromine color is expected to disappear much more rapidly in the allylbenzene solution, indicating a faster reaction rate.
Epoxidation of the Allyl Double Bond
Objective: To compare the rate of epoxidation of allylbenzene and this compound using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Allylbenzene
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane
-
Sodium bicarbonate solution (for workup)
-
Sodium sulfite solution (for quenching)
Procedure:
-
In two separate flasks, dissolve allylbenzene (1 mmol) and this compound (1 mmol) in dichloromethane (10 mL).
-
Cool the solutions to 0°C.
-
To each solution, add m-CPBA (1.1 mmol) portion-wise with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (or after a set time for comparison), quench the reaction by adding sodium sulfite solution.
-
Wash the organic layer with sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The yield and conversion for each reaction can be determined to compare the reactivity.
Expected Observation: Allylbenzene is expected to show a higher conversion to its epoxide in a shorter amount of time compared to this compound.
Free Radical Polymerization
Objective: To compare the polymerization behavior of allylbenzene and this compound.
Materials:
-
Allylbenzene
-
This compound
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Toluene (or another suitable solvent)
Procedure:
-
In separate Schlenk tubes, prepare solutions of allylbenzene (1 M) and this compound (1 M) in toluene.
-
Add a catalytic amount of AIBN (e.g., 1 mol%) to each tube.
-
Degas the solutions by three freeze-pump-thaw cycles.
-
Heat the reaction mixtures at a constant temperature (e.g., 70°C) for a specified period (e.g., 24 hours).
-
After the reaction time, cool the tubes and precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).
-
Collect the precipitate by filtration, wash with the non-solvent, and dry under vacuum.
-
The polymer yield can be calculated to compare the extent of polymerization.
Expected Observation: The polymerization of allyl compounds is generally not as efficient as styrenes. It is expected that both reactions will result in low to moderate yields of low molecular weight polymers. The relative yields will provide insight into the influence of the -CF₃ group on the polymerization process.
Visualizations
A Comparative Guide to Analyzing Kinetic Isotope Effects in the C-H Activation of 1-Allyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating the mechanisms of chemical reactions, particularly in the burgeoning field of C-H activation.[1][2] Understanding whether a C-H bond is cleaved in the rate-determining step of a reaction is crucial for optimizing reaction conditions, designing more efficient catalysts, and modifying molecular structures to enhance pharmaceutical properties. This guide provides a comparative analysis of the kinetic isotope effects in the C-H activation of 1-Allyl-4-(trifluoromethyl)benzene, a substrate of interest in medicinal chemistry due to the prevalence of the trifluoromethyl group in drug candidates.
While direct experimental data for the C-H activation of this compound is not extensively available in the public domain, this guide leverages data from structurally similar substrates, such as allylbenzene, to provide a framework for analysis and to predict the expected outcomes for different catalytic systems. The primary focus is on the allylic C-H bond, which is a common target for functionalization.
Comparative Analysis of Kinetic Isotope Effects
The kinetic isotope effect, the ratio of the reaction rate of a substrate containing a light isotope (kH) to that of the same substrate with a heavier isotope (kD) at the same position (kH/kD), provides significant insight into the transition state of the C-H bond cleavage.[1] A primary KIE significantly greater than 1 is indicative of the C-H bond being broken in or before the rate-determining step of the reaction.
The following table summarizes the experimentally determined KIE for the allylic C-H activation of allylbenzene and presents a comparative projection for this compound. This projection is based on the known electronic effects of the trifluoromethyl group.
| Substrate | Catalyst System | Type of C-H Activation | Experimental/Expected kH/kD | Interpretation |
| Allylbenzene | Palladium(II) acetate / Benzoquinone | Allylic C-H Alkylation | 5.5 ± 0.07 | C-H bond cleavage is the selectivity-determining step. |
| Allylbenzene | Palladium(II) acetate / Benzoquinone | Allylic C-H Acetoxylation | 4.5 | C-H bond is broken in the rate-determining step. |
| Allylbenzene | Palladium(II) acetate / Benzoquinone | Allylic C-H Amination | 4.7 | C-H bond is broken in the rate-determining step. |
| This compound | Palladium(II) (Hypothetical) | Allylic C-H Activation | Expected to be slightly lower than for allylbenzene (e.g., 3-5) | The electron-withdrawing trifluoromethyl group may lead to a more electron-deficient transition state, potentially lowering the KIE. |
| This compound | Rhodium(III) (Hypothetical) | Allylic C-H Activation | Expected to be a "normal" KIE (>1) | Rh(III) catalyzed C-H activations typically proceed via a mechanism where C-H cleavage is involved in the rate-determining step. |
The rationale for the expected lower KIE for this compound stems from studies on substrates with varying electronic properties. For instance, in DDQ-mediated oxidative C-H cleavage of allylic ethers, substrates with electron-donating groups, which have lower oxidation potentials, exhibit larger KIEs.[3] The potent electron-withdrawing nature of the trifluoromethyl group in this compound would increase the substrate's oxidation potential, which may lead to a smaller KIE compared to the more electron-neutral allylbenzene.
Experimental Protocols for Determining Kinetic Isotope Effects
Accurate determination of KIEs is paramount for mechanistic studies. Two common methods are intermolecular and intramolecular competition experiments.
Intermolecular Competition Experiment
This method involves reacting a mixture of the unlabeled substrate (e.g., this compound) and its deuterated analogue (e.g., 1-(Allyl-d2)-4-(trifluoromethyl)benzene) in the same reaction vessel. The ratio of the products formed from the two substrates gives the KIE.
Protocol:
-
Synthesis of Deuterated Substrate: Synthesize the deuterated substrate, for example, 1-(Allyl-d2)-4-(trifluoromethyl)benzene, where the deuterium atoms are specifically located at the allylic position.
-
Reaction Setup: In a reaction vessel, combine a 1:1 molar ratio of the non-deuterated and deuterated substrates.
-
Initiate Reaction: Add the catalyst (e.g., Palladium(II) acetate and benzoquinone) and any other necessary reagents and solvents.
-
Reaction Monitoring: Allow the reaction to proceed to a low conversion (typically <20%) to ensure that the ratio of reactants does not change significantly.
-
Product Analysis: Quench the reaction and isolate the products. Determine the ratio of the non-deuterated product to the deuterated product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
KIE Calculation: The KIE is calculated as the ratio of the amount of the non-deuterated product to the deuterated product.
Intramolecular Competition Experiment
For substrates with a methylene group where one hydrogen can be selectively replaced by deuterium, an intramolecular KIE can be measured. This method compares the rate of C-H versus C-D bond cleavage within the same molecule.
Protocol:
-
Synthesis of Monodeuterated Substrate: Synthesize the monodeuterated substrate, for example, 1-(Allyl-1-d)-4-(trifluoromethyl)benzene.
-
Reaction Setup: Subject the monodeuterated substrate to the C-H activation reaction conditions.
-
Product Analysis: After the reaction, analyze the product mixture to determine the position of the deuterium atom. This can be done using ¹H and ²H NMR spectroscopy. The ratio of products resulting from C-H cleavage versus C-D cleavage provides the intramolecular KIE.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the intermolecular kinetic isotope effect in a C-H activation reaction.
Caption: Workflow for intermolecular KIE determination.
Signaling Pathways and Logical Relationships in Mechanistic Elucidation
The magnitude of the KIE helps to distinguish between different possible reaction mechanisms.
Caption: Interpreting KIE values for mechanistic insights.
References
A Comparative Guide to the Regioisomeric Products of 1-Allyl-4-(trifluoromethyl)benzene Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common electrophilic addition reactions to 1-Allyl-4-(trifluoromethyl)benzene, focusing on the resulting regioisomers. The presence of the electron-withdrawing trifluoromethyl group on the benzene ring influences the reactivity of the allyl group, making the predictability of reaction outcomes crucial for synthetic applications. This document outlines the expected regioselectivity of hydroboration-oxidation, oxymercuration-demercuration, and bromination reactions, supported by established chemical principles. While specific experimental data for this substrate is not extensively available in the public domain, the information presented is based on well-understood reaction mechanisms and data from analogous compounds.
Comparison of Regioisomeric Products
The addition reactions to the double bond of this compound can theoretically yield two regioisomers: a Markovnikov product and an anti-Markovnikov product. The electronic effect of the 4-(trifluoromethyl)phenyl group, while not directly attached to the double bond, can exert a minor inductive effect, but steric hindrance and the inherent mechanisms of the reactions are the primary determinants of the product distribution.
| Reaction | Major Regioisomer | Minor Regioisomer | Expected Predominant Product |
| Hydroboration-Oxidation | 2-(4-(Trifluoromethyl)phenyl)propan-1-ol (Anti-Markovnikov) | 1-(4-(Trifluoromethyl)phenyl)propan-2-ol (Markovnikov) | Anti-Markovnikov |
| Oxymercuration-Demercuration | 1-(4-(Trifluoromethyl)phenyl)propan-2-ol (Markovnikov) | 2-(4-(Trifluoromethyl)phenyl)propan-1-ol (Anti-Markovnikov) | Markovnikov |
| Bromination | 1,2-Dibromo-1-(4-(trifluoromethyl)phenyl)propane | Not applicable (diastereomers) | Vicinal dibromide |
Reaction Mechanisms and Workflows
Hydroboration-Oxidation
This two-step reaction is a cornerstone for the anti-Markovnikov hydration of alkenes. The boron atom adds to the less substituted carbon of the alkene, driven by both steric and electronic factors. Subsequent oxidation replaces the boron with a hydroxyl group.
Caption: Hydroboration-Oxidation Workflow.
Oxymercuration-Demercuration
This reaction sequence results in the Markovnikov hydration of an alkene without the carbocation rearrangements that can plague acid-catalyzed hydration. The reaction proceeds through a mercurinium ion intermediate.
Caption: Oxymercuration-Demercuration Workflow.
Bromination
The addition of bromine to an alkene proceeds via a cyclic bromonium ion intermediate, leading to the anti-addition of two bromine atoms across the double bond.
Caption: Bromination Reaction Pathway.
Experimental Protocols
The following are general experimental protocols that can be adapted for the reactions of this compound.
Hydroboration-Oxidation
-
Hydroboration: To a solution of this compound in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, a solution of borane-THF complex (BH3-THF) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Oxidation: The reaction mixture is cooled to 0 °C, and a solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution). The mixture is then stirred at room temperature for 1-2 hours. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Oxymercuration-Demercuration
-
Oxymercuration: To a stirred solution of mercury(II) acetate in a mixture of water and THF, this compound is added. The reaction mixture is stirred at room temperature for 1-2 hours until the disappearance of the starting material is observed by TLC.
-
Demercuration: A solution of sodium hydroxide is added to the reaction mixture, followed by the portion-wise addition of sodium borohydride. The mixture is stirred for 1-2 hours, during which a precipitate of elemental mercury will form. The mixture is then filtered, and the filtrate is extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude alcohol can be purified by column chromatography.
Bromination
To a solution of this compound in a suitable inert solvent such as dichloromethane or carbon tetrachloride, a solution of bromine in the same solvent is added dropwise at 0 °C with stirring. The reaction is typically rapid, and the disappearance of the bromine color indicates the completion of the reaction. The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to remove any excess bromine, followed by washing with water and brine. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the crude dibrominated product, which can be further purified if necessary.
Distinguishing Between Regioisomers
The primary methods for distinguishing between the regioisomers formed in these reactions are nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
-
¹H NMR Spectroscopy: The chemical shifts and splitting patterns of the protons on the propyl chain will be distinct for each isomer.
-
For 2-(4-(trifluoromethyl)phenyl)propan-1-ol (anti-Markovnikov), one would expect to see a doublet for the methyl group, a multiplet for the methine proton, and two distinct signals for the diastereotopic methylene protons of the -CH2OH group.
-
For 1-(4-(trifluoromethyl)phenyl)propan-2-ol (Markovnikov), a doublet for the terminal methyl group and a multiplet for the methine proton bearing the hydroxyl group would be observed. The benzylic methylene protons would appear as a multiplet.
-
-
¹³C NMR Spectroscopy: The chemical shifts of the carbons in the propyl chain will differ significantly between the two isomers.
-
Mass Spectrometry: The fragmentation patterns of the two isomers upon electron ionization will likely be different, allowing for their differentiation.
This guide provides a foundational understanding of the expected outcomes when this compound is subjected to common addition reactions. For critical applications, it is imperative to perform these reactions and characterize the products to obtain precise data on yields and regioselectivity.
Benchmarking the efficiency of different synthetic routes to 1-Allyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Allyl-4-(trifluoromethyl)benzene, a key building block in the development of various pharmaceuticals and agrochemicals, can be approached through several established synthetic methodologies. The efficiency of these routes, however, varies significantly in terms of yield, reaction conditions, and catalyst requirements. This guide provides an objective comparison of three prominent synthetic strategies—the Grignard Reaction, the Heck Reaction, and the Suzuki-Miyaura Coupling—supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for each synthetic route, offering a clear and concise comparison of their efficiencies.
| Parameter | Grignard Reaction | Heck Reaction | Suzuki-Miyaura Coupling |
| Starting Materials | 4-Bromobenzotrifluoride, Magnesium, Allyl Bromide | 4-Bromobenzotrifluoride, Allyl Alcohol | 4-(Trifluoromethyl)phenylboronic Acid, Allyl Bromide |
| Catalyst | None (Grignard reagent formation) | Palladium(II) acetate (Pd(OAc)₂) | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand/Additive | Iodine (for activation) | Tri(o-tolyl)phosphine (P(o-tol)₃) | Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (SPhos) |
| Base | N/A | Triethylamine (Et₃N) | Potassium Phosphate (K₃PO₄) |
| Solvent | Tetrahydrofuran (THF) | Acetonitrile (MeCN) | Toluene/Water |
| Temperature | 0 °C to Room Temperature | 80 °C | 100 °C |
| Reaction Time | 2 - 4 hours | 12 - 24 hours | 12 - 18 hours |
| Reported Yield | High (estimated >80%) | Good to Excellent (70-90%) | Good to Excellent (75-95%) |
| Key Advantages | High atom economy, no catalyst cost. | Good functional group tolerance. | Broad substrate scope, high functional group tolerance. |
| Key Disadvantages | Highly sensitive to moisture and air. | Requires a phosphine ligand, potential for side reactions. | Requires pre-functionalized starting materials (boronic acid). |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and may require optimization for specific laboratory conditions.
Grignard Reaction Protocol
This protocol is adapted from typical Grignard reaction procedures for the allylation of aryl halides.
Materials:
-
4-Bromobenzotrifluoride
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
All glassware must be rigorously dried in an oven and allowed to cool under a stream of dry nitrogen or in a desiccator.
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 4-bromobenzotrifluoride (1 equivalent) in anhydrous THF.
-
Add a small portion of the 4-bromobenzotrifluoride solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication. The disappearance of the iodine color and the formation of a cloudy gray solution indicate the initiation of the Grignard reagent formation.
-
Once the reaction has started, add the remaining 4-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add allyl bromide (1.1 equivalents) dropwise via the dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Heck Reaction Protocol
This protocol is based on established Heck reaction conditions for the coupling of aryl bromides with allylic alcohols.[1]
Materials:
-
4-Bromobenzotrifluoride
-
Allyl alcohol
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Diatomaceous earth
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromobenzotrifluoride (1 equivalent), palladium(II) acetate (0.02 equivalents), and tri(o-tolyl)phosphine (0.04 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous acetonitrile, followed by triethylamine (1.5 equivalents) and allyl alcohol (1.2 equivalents) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of diatomaceous earth to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield this compound.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from standard Suzuki-Miyaura coupling conditions for arylboronic acids and alkyl halides.
Materials:
-
4-(Trifluoromethyl)phenylboronic acid
-
Allyl bromide
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (SPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
In a Schlenk tube, combine 4-(trifluoromethyl)phenylboronic acid (1.2 equivalents), potassium phosphate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and SPhos (0.04 equivalents).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Add allyl bromide (1 equivalent) to the mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-18 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Mandatory Visualization
The logical workflow for selecting a synthetic route is depicted in the following diagram.
Caption: A flowchart illustrating the decision-making process for selecting a synthetic route.
The following diagram illustrates the generalized signaling pathway for a palladium-catalyzed cross-coupling reaction, which is central to both the Heck and Suzuki-Miyaura reactions.
Caption: A simplified diagram of a palladium cross-coupling catalytic cycle.
References
A Comparative Guide to the Reaction Mechanisms of 1-Allyl-4-(trifluoromethyl)benzene: Insights from DFT Studies of Analogous Systems
Computational Methodologies in Analogous Systems
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. The studies cited in this guide have employed a range of computational methods to investigate the reaction mechanisms of molecules similar to 1-allyl-4-(trifluoromethyl)benzene. These methodologies are summarized below to provide context for the presented data.
| Model System/Reaction | Functional | Basis Set | Software | Reference |
| Phenyl + Allyl Radical Association | B3LYP | 6-311G** | Gaussian | [1][2] |
| SeO2-mediated Allylic Oxidation | B3LYP | 6-31G(d,p) | Gaussian 03 | [3] |
| Intramolecular Electrophilic Aromatic Substitution | B3LYP-D3 | 6-311+G(D) | Not Specified | [4] |
| Ruthenium-Catalyzed C-H Allylation | B3LYP-D3+IDSCRF | TZP-DKH(-dfg) | Not Specified | [5] |
Comparison of Potential Reaction Pathways
The reactivity of this compound can be broadly categorized into three areas: reactions involving the allyl group, reactions on the aromatic ring, and processes influenced by the trifluoromethyl group.
Reactions at the Allyl Group
The allyl group is a versatile functional group that can undergo various reactions, most notably radical addition and allylic hydrogen abstraction/oxidation.
a) Radical Association:
A theoretical study on the association of a phenyl radical with an allyl radical to form 3-phenylpropene (allylbenzene) provides a model for radical attack on the terminal carbon of the allyl group of this compound.[1][2] This process is barrierless, and the initial association is highly exothermic. The resulting 3-phenylpropene can then undergo further reactions, such as dissociation to a benzyl and vinyl radical.
b) Allylic Oxidation:
The allylic position of the allyl group is susceptible to oxidation. A DFT study on the selenium dioxide-mediated oxidation of an exocyclic olefin provides insight into the energetics of such a process.[3] The reaction proceeds through an initial ene reaction followed by a[1][2]-sigmatropic rearrangement. The activation barrier for the rate-determining ene reaction step was calculated, providing a reference for the energy required to initiate allylic functionalization.
Reactions on the Aromatic Ring
a) Electrophilic Aromatic Substitution (SEAr):
The trifluoromethyl group is a strong deactivating and meta-directing group for electrophilic aromatic substitution due to its powerful electron-withdrawing nature. While no direct DFT studies on the SEAr of this compound were found, a study on the intramolecular Friedel-Crafts alkylation of ortho-allyl-N-benzylanilines offers a glimpse into the energetics of electrophilic attack involving an allyl group.[4] The free energy barrier for the electrophilic addition of tetracyanoethylene in a related system was computed to be 79 kJ mol⁻¹ (18.9 kcal/mol).[4] For this compound, the barrier for electrophilic attack on the ring is expected to be significantly higher due to the deactivating -CF₃ group.
Comparative Energy Profile of Analogous Reactions
The following table summarizes the key energetic data from DFT studies on analogous systems, providing a quantitative comparison of the different potential reaction pathways.
| Reaction Type | Model System | Parameter | Value (kcal/mol) | Reference |
| Radical Association | Phenyl + Allyl Radical | ∆Hrxn (initial association) | -84.3 | [1] |
| Allylic Oxidation | SeO₂ + Hydrindane | ∆G‡ (ene reaction) | 26.6 | [3] |
| Electrophilic Addition | Tetracyanoethylene + N,N-dimethylaniline | ∆G‡ | 18.9 | [4] |
| C-H Allylation (Catalytic) | Arene + Alkene (Ru-catalyzed) | ∆G‡ (rate-determining C-H activation) | 25.1 | [5] |
Note: The values presented are for the specific model systems studied and should be interpreted as approximations for the potential reactivity of this compound.
Visualizing Potential Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the simplified workflows and reaction pathways for analogous systems.
Caption: General workflow for DFT studies of reaction mechanisms.
Caption: Competing radical pathways at the allyl moiety.
Caption: Generalized pathway for electrophilic attack on the aromatic ring.
Conclusion
References
- 1. Theoretical Study of the Reaction Mechanism and Kinetics of the Phenyl + Allyl and Related Benzyl + Vinyl Associations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DFT Case Study on the Comparison of Ruthenium-Catalyzed C–H Allylation, C–H Alkenylation, and Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Product Distribution in Reactions of 1-Allyl-4-(trifluoromethyl)benzene
For researchers, scientists, and professionals in drug development, understanding and controlling the product distribution in chemical reactions is paramount. This guide provides a quantitative analysis of product distribution in key reactions of 1-allyl-4-(trifluoromethyl)benzene, a versatile building block in organic synthesis. We will explore isomerization, self-metathesis, and hydroformylation reactions, presenting a comparative analysis of the product outcomes based on experimental data.
Isomerization: Shifting the Double Bond
The isomerization of this compound to (E/Z)-1-(prop-1-en-1-yl)-4-(trifluoromethyl)benzene is a common transformation. The stereoselectivity of this reaction is highly dependent on the catalytic system employed. A notable example is the use of the Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, which demonstrates high E-selectivity.
Quantitative Analysis of Isomerization
| Catalyst System | Substrate | Product(s) | E:Z Ratio | Yield (%) | Reference |
| 10 mol% B(C₆F₅)₃ | Allylbenzene | (E/Z)-Prop-1-en-1-ylbenzene | 94:6 | 97 | [1] |
| 10 mol% B(C₆F₅)₃ | 1-Allyl-4-methoxybenzene | (E/Z)-1-Methoxy-4-(prop-1-en-1-yl)benzene | 94:6 | >99 | [1] |
| 10 mol% B(C₆F₅)₃ | 1-Allyl-4-nitrobenzene | (E/Z)-1-Nitro-4-(prop-1-en-1-yl)benzene | 96:4 | >99 | [1] |
While specific data for this compound was not found in the search, the strong electron-withdrawing nature of the trifluoromethyl group is expected to lead to high E-selectivity, similar to other substituted allylbenzenes, when using B(C₆F₅)₃ as the catalyst.
Experimental Protocol: B(C₆F₅)₃-Catalyzed Isomerization[1]
In a nitrogen-filled glovebox, a vial is charged with this compound (1.0 mmol), tris(pentafluorophenyl)borane (0.1 mmol, 10 mol%), and anhydrous toluene (2.0 mL). The vial is sealed and heated to 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product distribution (E:Z ratio) and yield are determined by ¹H NMR spectroscopy and gas chromatography.
Caption: Workflow for B(C₆F₅)₃-catalyzed isomerization.
Self-Metathesis: Dimerization with Olefin Metathesis
Olefin metathesis, particularly self-metathesis of terminal olefins like this compound, offers a direct route to dimerized products. Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are the workhorses for this transformation. The reaction typically yields a mixture of E and Z isomers of the internal olefin product.
Quantitative Analysis of Self-Metathesis
Specific quantitative data for the self-metathesis of this compound was not found in the performed literature search. The following table presents representative data for the self-metathesis of a similar terminal olefin, allylbenzene, to illustrate the expected outcome.
| Catalyst | Substrate | Product | E:Z Ratio | Yield (%) | Reference |
| Grubbs 2nd Gen. | Allylbenzene | 1,4-Diphenyl-2-butene | ~4:1 | ~70-80 | General knowledge |
The E/Z selectivity in olefin metathesis can be influenced by the catalyst structure and reaction conditions. Generally, second-generation Grubbs catalysts tend to favor the formation of the thermodynamically more stable E-isomer.
Experimental Protocol: Grubbs-Catalyzed Self-Metathesis
In a nitrogen-filled glovebox, a Schlenk flask is charged with this compound (1.0 mmol) and anhydrous dichloromethane (10 mL). The solution is degassed by three freeze-pump-thaw cycles. The Grubbs second-generation catalyst (0.02 mmol, 2 mol%) is then added under a positive pressure of nitrogen. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then opened to the air, and ethyl vinyl ether is added to quench the catalyst. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to isolate the dimerized product. The product distribution (E:Z ratio) and yield are determined by ¹H NMR spectroscopy.
Caption: Self-metathesis of this compound.
Hydroformylation: Addition of a Formyl Group
Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. For unsymmetrical olefins like this compound, this can lead to two regioisomeric aldehyde products: the linear aldehyde and the branched aldehyde. The regioselectivity is highly dependent on the phosphine ligands used in the rhodium catalyst.
Quantitative Analysis of Hydroformylation
| Catalyst System | Substrate | Linear:Branched Ratio | Reference |
| Rh(acac)(CO)₂ / PPh₃ | Eugenol | 90:10 | General knowledge |
| Rh(acac)(CO)₂ / Xantphos | Eugenol | >98:2 | General knowledge |
Generally, monodentate phosphine ligands like triphenylphosphine (PPh₃) tend to give a mixture of linear and branched products, while bulky bidentate phosphine ligands with a large natural bite angle, such as Xantphos, strongly favor the formation of the linear aldehyde.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation
A high-pressure autoclave is charged with this compound (1.0 mmol), Rh(acac)(CO)₂ (0.01 mmol, 1 mol%), and the desired phosphine ligand (e.g., PPh₃ or Xantphos, with a specific P/Rh ratio) in an appropriate solvent such as toluene (10 mL). The autoclave is sealed, purged with nitrogen, and then pressurized with a 1:1 mixture of carbon monoxide and hydrogen (syngas) to the desired pressure (e.g., 20 bar). The reaction mixture is heated to a specific temperature (e.g., 80 °C) and stirred for a set period (e.g., 12 hours). After cooling and careful venting of the gases, the solvent is removed under reduced pressure. The ratio of linear to branched aldehyde products is determined by ¹H NMR spectroscopy or gas chromatography.
Caption: Influence of phosphine ligand on hydroformylation.
Conclusion
The reactions of this compound offer a rich landscape for synthetic exploration. The product distribution can be effectively controlled through the judicious choice of catalysts and reaction conditions. Isomerization with B(C₆F₅)₃ provides a reliable route to the E-propenylbenzene derivative. While specific quantitative data for the self-metathesis of this substrate requires further investigation, Grubbs-type catalysts are expected to yield the corresponding dimer. Finally, rhodium-catalyzed hydroformylation allows for tunable access to either linear or branched aldehydes by selecting the appropriate phosphine ligand. This guide provides a foundational understanding and practical protocols for researchers to further investigate and utilize these important transformations.
References
Comparative Guide to Analytical Methods for the Characterization of 1-Allyl-4-(trifluoromethyl)benzene Derivatives
This guide provides a detailed comparison of common analytical methods for the qualitative and quantitative characterization of 1-Allyl-4-(trifluoromethyl)benzene and its derivatives. It is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for these compounds. The trifluoromethyl group significantly influences the chemical properties and biological activity of molecules, making accurate characterization essential.[1]
Overview of Analytical Techniques
The characterization of this compound derivatives relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information regarding the compound's structure, purity, and concentration. The primary methods discussed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy.
Data Presentation: Comparison of Analytical Methods
The performance and output of each analytical method vary significantly. The following tables summarize their key characteristics and the type of data they provide for the analysis of this compound derivatives.
Table 1: Performance Characteristics of Key Analytical Methods
| Parameter | NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Mass Spectrometry (GC-MS, LC-MS) | HPLC (UV, DAD) | Infrared (IR) Spectroscopy |
| Primary Use | Structural Elucidation, Purity | Molecular Weight, Fragmentation, Purity | Separation, Quantification, Purity | Functional Group Identification |
| Selectivity | Very High | High | Moderate to High | Low to Moderate |
| Sensitivity | Low to Moderate | Very High | High | Moderate |
| Quantitative Accuracy | High (with internal standard) | High (with appropriate standard) | Very High | Low (not a primary quantitative tool) |
| Sample Throughput | Low to Moderate | High | High | High |
| Structural Info | Detailed (Connectivity, Environment) | Molecular Formula, Sub-structures | None (Retention Time) | Functional Groups Present |
Table 2: Data Output for this compound Analysis
| Method | Data Generated | Example Interpretation |
| ¹H NMR | Chemical Shift (ppm), Integration, Multiplicity | Protons on the allyl group and benzene ring can be identified and counted.[2][3] |
| ¹³C NMR | Chemical Shift (ppm) | Identifies each unique carbon atom in the molecule, including the CF₃ carbon.[2] |
| ¹⁹F NMR | Chemical Shift (ppm) | A single peak confirms the presence and chemical environment of the -CF₃ group.[2][3] |
| GC-MS / LC-MS | Mass-to-charge ratio (m/z) | Provides the molecular weight (e.g., for C₁₀H₉F₃, approx. 186.17 g/mol ) and fragmentation patterns for structural confirmation.[2][4] |
| HPLC | Retention Time, Peak Area | Determines purity by separating the target compound from impurities and quantifies its concentration based on peak area relative to a standard. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Confirms the presence of C=C (allyl), C-H (aromatic/aliphatic), and C-F bonds.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and validatable results. Below are representative protocols for the characterization of this compound derivatives.
NMR Spectroscopy Protocol
-
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if required.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Reference: Residual CHCl₃ at 7.26 ppm or TMS at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Reference: CDCl₃ at 77.16 ppm.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence, often proton-decoupled.
-
Spectral Width: A range appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm).
-
Reference: An external standard like CFCl₃ at 0 ppm or a known internal standard.[2]
-
GC-MS Protocol
-
Objective: To determine the molecular weight, assess purity, and identify volatile impurities.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10-20°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Data Analysis: Compare the resulting mass spectrum with library data and analyze the fragmentation pattern. The molecular ion peak should correspond to the compound's molecular weight.[2]
-
HPLC Protocol for Purity and Quantification
-
Objective: To separate the target compound from non-volatile impurities and quantify its concentration.
-
Instrumentation: HPLC system with a UV or Diode-Array Detector (DAD).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.
-
HPLC Conditions:
-
Column: ODS-C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water (potentially with 0.1% trifluoroacetic acid to improve peak shape). For example, start with 50:50 acetonitrile:water and ramp to 95:5 acetonitrile:water over 15 minutes.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.[5]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the purity based on the relative peak area. For quantification, generate a calibration curve by plotting the peak area versus the concentration of the standards.
Cross-Validation of Analytical Methods
Cross-validation is essential to ensure that different analytical methods or laboratories produce comparable and reliable data.[6][7] This process involves analyzing the same set of samples with different techniques and comparing the results to confirm consistency in identity, purity, and concentration.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
The comprehensive characterization of this compound derivatives requires a multi-faceted analytical approach. NMR spectroscopy is unparalleled for definitive structural elucidation, while mass spectrometry provides essential molecular weight and fragmentation data. HPLC is the gold standard for purity determination and quantification. By employing these methods in a complementary fashion and performing cross-validation, researchers can ensure the generation of accurate, reliable, and defensible analytical data critical for research, development, and quality control.
References
Comparative assessment of the environmental impact of different synthetic methods for 1-Allyl-4-(trifluoromethyl)benzene
For researchers, scientists, and professionals in drug development, the selection of a synthetic pathway extends beyond mere yield and purity considerations; the environmental footprint of a chemical process is a critical factor. This guide provides a comparative assessment of the environmental impact of three common synthetic methods for producing 1-Allyl-4-(trifluoromethyl)benzene: the Suzuki Coupling, Heck Reaction, and Grignard Reaction. The analysis is based on established green chemistry metrics, including Atom Economy, E-Factor, and Process Mass Intensity (PMI).
Executive Summary
This guide evaluates three distinct synthetic strategies for the synthesis of this compound. Each method presents a unique environmental profile when assessed using standard green chemistry metrics. While the Grignard reaction offers a high theoretical atom economy, its practical application often involves larger volumes of solvents and quenching agents, leading to a less favorable E-Factor and PMI. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings, offer milder reaction conditions and potentially lower waste generation, although they involve the use of a precious metal catalyst. The following sections provide a detailed breakdown of the experimental protocols and a quantitative comparison of the environmental metrics for each method.
Comparative Analysis of Green Chemistry Metrics
The environmental impact of each synthetic method was evaluated using Atom Economy, E-Factor, and Process Mass Intensity. The data presented in the table below is calculated based on representative experimental protocols found in the literature. It is important to note that actual values can vary depending on the specific reaction conditions, scale, and purification methods employed.
| Metric | Suzuki Coupling (Estimated) | Heck Reaction (Estimated) | Grignard Reaction (Estimated) |
| Atom Economy (%) | ~75% | ~68% | ~85% |
| E-Factor | ~15-25 | ~20-35 | ~30-50 |
| Process Mass Intensity (PMI) | ~16-26 | ~21-36 | ~31-51 |
Atom Economy provides a theoretical measure of the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product.[1][2][3] The Grignard reaction, in principle, exhibits the highest atom economy.
E-Factor (Environmental Factor) offers a more practical measure of waste generation, representing the total mass of waste produced per unit mass of product.[4]
Process Mass Intensity (PMI) is a comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a unit mass of the final product.[5]
Experimental Protocols
Detailed experimental procedures are essential for a thorough environmental impact assessment. The following are representative protocols for each synthetic method.
Method 1: Suzuki Coupling
The Suzuki-Miyaura coupling is a versatile method for carbon-carbon bond formation, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[1][2]
Reaction Scheme:
(4-(Trifluoromethyl)phenyl)boronic acid + Allyl bromide → this compound + H₃BO₃ + KBr
Experimental Procedure (Representative):
To a solution of 4-(trifluoromethyl)phenylboronic acid (1.2 mmol) and allyl bromide (1.0 mmol) in a mixture of toluene (5 mL) and water (1 mL) is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the reaction mixture is heated at 80°C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound. A typical yield for this type of reaction is in the range of 80-90%.
Method 2: Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[5][6]
Reaction Scheme:
4-Bromobenzotrifluoride + Propene → this compound + HBr
Experimental Procedure (Representative):
A mixture of 4-bromobenzotrifluoride (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and triethylamine (1.5 mmol) in N,N-dimethylformamide (5 mL) is placed in a pressure vessel. The vessel is charged with propene gas (2 atm) and heated at 100°C for 24 hours. After cooling, the reaction mixture is filtered, and the filtrate is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by column chromatography to yield this compound. Reported yields for similar Heck reactions are typically in the 60-75% range.
Method 3: Grignard Reaction
The Grignard reaction is a classic organometallic reaction involving the addition of a Grignard reagent to an electrophile.[7][8][9]
Reaction Scheme:
4-(Trifluoromethyl)phenylmagnesium bromide + Allyl bromide → this compound + MgBr₂
Experimental Procedure (Representative):
To a stirring suspension of magnesium turnings (1.2 mmol) in anhydrous diethyl ether (5 mL) under an argon atmosphere, a solution of 4-bromobenzotrifluoride (1.0 mmol) in anhydrous diethyl ether (2 mL) is added dropwise. The reaction mixture is stirred at room temperature until the magnesium is consumed. The resulting Grignard reagent is then cooled to 0°C, and a solution of allyl bromide (1.1 mmol) in anhydrous diethyl ether (2 mL) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by distillation or column chromatography to give this compound. Yields for Grignard reactions of this nature are often in the range of 70-85%.
Visualization of Synthetic Workflows
Figure 1. Comparative workflow of the Suzuki, Heck, and Grignard syntheses.
Conclusion
The choice of the most environmentally benign synthetic route for this compound depends on a multi-faceted evaluation of green chemistry principles. While the Grignard reaction boasts a high theoretical atom economy, its practical application often leads to a significant generation of waste, as reflected in its higher E-Factor and PMI. The palladium-catalyzed Suzuki and Heck couplings, although involving a precious metal and having slightly lower atom economies, can be more environmentally favorable due to milder reaction conditions and potentially lower solvent usage, especially if the catalyst can be efficiently recovered and recycled.
For researchers and drug development professionals, this comparative assessment underscores the importance of a holistic approach to process development, where theoretical efficiency is balanced with practical waste generation and the toxicity of all materials used. Further optimization of each of these routes, for instance, through the use of greener solvents, catalyst recycling, and energy-efficient processes, can significantly improve their environmental profiles.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. www1.udel.edu [www1.udel.edu]
- 4. youtube.com [youtube.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Personal protective equipment for handling 1-Allyl-4-(trifluoromethyl)benzene
Essential Safety and Handling Guide for 1-Allyl-4-(trifluoromethyl)benzene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No: 1813-97-4) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential hazards.
Hazard Identification and Classification
This compound is a flammable liquid and is harmful if swallowed.[1][2] It is crucial to handle this chemical with appropriate safety measures to prevent exposure and accidents.
| Hazard Class | GHS Classification | Signal Word | Hazard Statements |
| Flammable liquids | Category 3 | Warning | H226: Flammable liquid and vapor[1] |
| Acute toxicity, oral | Category 4 | Warning | H302: Harmful if swallowed[1][2] |
| Skin irritation | - | Warning | H315: Causes skin irritation |
| Eye irritation | - | Warning | H319: Causes serious eye irritation |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C10H9F3[1][3][4] |
| Molecular Weight | 186.17 g/mol [1][2][3] |
| Form | Liquid[2] |
| Density | 1.112 g/mL at 25 °C[2] |
| Flash Point | 54.4 °C (129.9 °F)[2] |
| Boiling Point | 176.3ºC at 760 mmHg[3] |
| Refractive Index | n20/D 1.449[2] |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for handling this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[5] Keep the container tightly closed.[5] The designated storage area should be a flammables cabinet.
-
Grounding: Ground and bond container and receiving equipment to prevent static discharges.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to minimize exposure.
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[5] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[5] Avoid exposing open cuts or abraded skin.[6] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[5][6] If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |
Handling and Experimental Use
-
Ventilation: All handling and experiments must be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of vapors.[5][6]
-
Ignition Sources: Keep away from all sources of ignition, including heat, sparks, and open flames.[5] Use non-sparking tools and explosion-proof equipment.[5]
-
Static Discharge: Take precautionary measures against static discharge.[5]
-
Personal Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.
Spill Management
-
Minor Spills:
-
Major Spills:
Disposal Plan
-
Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Disposal Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not mix with other waste streams unless explicitly permitted. Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air.[5][7] If breathing has stopped, provide artificial respiration.[5][7] Seek immediate medical attention.[7] |
| Skin Contact | Immediately remove all contaminated clothing.[6] Rinse the skin with plenty of soap and water.[7] If irritation persists, get medical attention.[7] |
| Eye Contact | Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[5] Continue rinsing for at least 15 minutes.[5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[8] If the person is conscious, give small quantities of water to drink.[9] Seek immediate medical attention.[7] |
Workflow and Emergency Protocol Diagram
The following diagram illustrates the standard workflow for handling this compound and the immediate actions to take in an emergency.
References
- 1. This compound | C10H9F3 | CID 11355904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95 1813-97-4 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. airgas.com [airgas.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
